Methyl 4-(3-bromopropoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQAWAAALKEOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395348 | |
| Record name | methyl 4-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135998-88-8 | |
| Record name | methyl 4-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Methyl 4-(3-bromopropoxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-bromopropoxy)benzoate is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring a methyl benzoate moiety and a terminal alkyl bromide, it serves as a versatile building block, particularly in the synthesis of pharmaceutical intermediates and complex molecular architectures. Its structure allows for sequential or orthogonal reactions, leveraging the reactivity of the ester and the alkyl halide. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthesis protocol, and essential safety information, serving as a critical resource for laboratory professionals. The chloro-analog of this compound is noted as a useful intermediate in the preparation of precursors to dronedarone, a drug used to treat atrial fibrillation, suggesting similar applicability for this bromo-derivative in medicinal chemistry.[1]
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. Methyl 4-(3-bromopropoxy)benzoate is systematically identified by the following descriptors.
-
Chemical Name: Methyl 4-(3-bromopropoxy)benzoate[2][]
-
Synonyms: 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER, METHYL 4-(3-BROMOPROPOXY)BENZENECARBOXYLATE[2][]
-
SMILES: COC(=O)C1=CC=C(C=C1)OCCCBr[][4]
-
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N[]
Caption: 2D structure of Methyl 4-(3-bromopropoxy)benzoate.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and application in reactions. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | Inferred from MP |
| Melting Point | 71-73 °C | [2][] |
| Boiling Point | 357 °C at 760 mmHg | [2][] |
| Density | 1.382 g/cm³ | [2][] |
| Flash Point | 169.7 °C | [2] |
| Refractive Index | 1.537 | [2] |
| Vapor Pressure | 2.82 x 10⁻⁵ mmHg at 25 °C | [2] |
The defined, sharp melting point range of 71-73 °C is a key indicator of high purity for a synthesized sample.[2][] The high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous structural confirmation of a target molecule. While a dedicated public spectral database for this specific compound is not available, a detailed theoretical analysis based on its constituent functional groups provides a reliable predictive framework for its characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm relative to TMS are:
-
Aromatic Protons (AA'BB' system): Two doublets are expected.
-
δ ≈ 7.9-8.1 ppm (d, 2H): Protons ortho to the electron-withdrawing ester group. This assignment is consistent with similar structures like methyl 4-bromobenzoate.[5]
-
δ ≈ 6.9-7.0 ppm (d, 2H): Protons ortho to the electron-donating alkoxy group.
-
-
Propoxy Chain Protons: Three distinct triplets are anticipated.
-
δ ≈ 4.1-4.2 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).
-
δ ≈ 3.6-3.7 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂ -Br).
-
δ ≈ 2.2-2.4 ppm (quintet/m, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).
-
-
Methyl Ester Protons:
-
δ ≈ 3.8-3.9 ppm (s, 3H): A sharp singlet corresponding to the methyl group of the ester (-COOCH₃).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton:
-
Carbonyl Carbon: δ ≈ 166-167 ppm.
-
Aromatic Carbons: Four signals are expected due to symmetry.
-
δ ≈ 163 ppm (C-O)
-
δ ≈ 131 ppm (CH ortho to ester)
-
δ ≈ 122 ppm (C-C=O)
-
δ ≈ 114 ppm (CH ortho to ether)
-
-
Propoxy Chain Carbons:
-
δ ≈ 66 ppm (-O-CH₂)
-
δ ≈ 32 ppm (-CH₂-CH₂-CH₂-)
-
δ ≈ 30 ppm (-CH₂-Br)
-
-
Methyl Ester Carbon: δ ≈ 52 ppm (-O-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies:
-
~3000-2850 cm⁻¹: C-H stretching from alkyl and aromatic groups.
-
~1720 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ester) stretch.
-
~1605, ~1510 cm⁻¹: C=C stretching within the aromatic ring.
-
~1250, ~1100 cm⁻¹: C-O stretching from the ester and ether linkages.
-
~650-550 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a characteristic molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks at m/z 272 and 274 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 241/243), the entire ester group (-COOCH₃), and cleavage of the propoxy chain.
Recommended Synthesis & Characterization Workflow
A robust and widely applicable method for preparing methyl 4-(3-bromopropoxy)benzoate is the Williamson ether synthesis. This protocol is designed to be self-validating, where the final product is rigorously characterized to confirm its identity and purity.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq.) to the stirred suspension. Using a slight excess of the dibromide helps drive the reaction to completion but may require careful purification to remove unreacted starting material.
-
Reaction: Heat the mixture to reflux (for acetone, ~60 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under vacuum.
Caption: A standard workflow for the synthesis and validation of the title compound.
Validating Experimental Success
The successful synthesis is validated by cross-referencing data from multiple analytical techniques. This logical framework ensures the final product is both structurally correct and pure.
Caption: Logic diagram for the structural and purity validation process.
A sharp melting point conforming to the literature value confirms purity.[2][] NMR spectroscopy elucidates the precise atomic connectivity, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). The convergence of these data provides unequivocal proof of the product's identity.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of methyl 4-(3-bromopropoxy)benzoate is paramount.
-
Hazard Classification: Irritant.[2]
-
GHS Hazard Statements:
-
Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is 2-8°C.[4]
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(3-oxopropyl)benzoate. PubChem Compound Database. Retrieved from [Link]
-
Mitchell, T. A., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1052. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
-
The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Monograph: Methyl 4-(3-bromopropoxy)benzoate
Bifunctional Linker Modules in Medicinal Chemistry & Material Science
Structural Anatomy & Physicochemical Profile
Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) represents a critical class of heterobifunctional linkers . Its architecture is defined by three distinct domains: a lipophilic aromatic core, an electrophilic alkyl halide tail, and a protected carboxylate head. This specific arrangement allows for orthogonal functionalization, making it a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras), liquid crystal mesogens, and complex pharmacophores.
Physicochemical Specifications
| Property | Specification |
| CAS Registry Number | 135998-88-8 |
| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 71–73 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| LogP (Predicted) | ~2.64 |
Analytical Signatures (NMR)
Note: Chemical shifts are representative of this structural class in CDCl₃.[1]
-
¹H NMR: δ 8.00 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.90 (s, 3H, -COOCH₃), 3.60 (t, 2H, -CH₂Br), 2.30 (m, 2H, -CH₂-).
-
¹³C NMR: Distinct carbonyl peak (~166 ppm), aromatic carbons (162, 131, 123, 114 ppm), and aliphatic chain carbons (~65, 32, 30 ppm).
Synthetic Architecture: Validated Protocol
The synthesis of Methyl 4-(3-bromopropoxy)benzoate relies on a Williamson Ether Synthesis . A critical technical challenge in this reaction is the prevention of dimerization (bis-alkylation), where the target molecule reacts with another equivalent of the phenol.
Strategic Causality: To ensure high fidelity of the mono-alkylated product, 1,3-dibromopropane must be used in significant excess (3–5 equivalents) . This statistical bias ensures that the phenoxide ion is far more likely to encounter a fresh dibromide molecule than a mono-brominated product.
Step-by-Step Methodology
Reagents:
-
Methyl 4-hydroxybenzoate (Methyl Paraben) [1.0 eq]
-
1,3-Dibromopropane [4.0 eq]
-
Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq][2]
-
Solvent: Acetone or Acetonitrile (ACN) [0.2 M concentration]
Protocol:
-
Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous K₂CO₃ in Acetone. Stir at room temperature for 30 minutes. Why: This deprotonates the phenol, generating the nucleophilic phenoxide anion.
-
Addition: Add 1,3-dibromopropane in a single portion. Note: Slow addition is unnecessary here; high concentration of the electrophile is desired immediately.
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: The residue will contain the product and excess 1,3-dibromopropane.
-
Removal of Excess Reagent: High-vacuum distillation or simple evaporation (if the scale is small) removes the volatile dibromide.
-
Recrystallization:[3] Recrystallize the solid residue from Ethanol/Water or Hexane/EtOAc to yield white needles.
-
Synthetic Workflow Diagram
Figure 1: Optimized Williamson Ether Synthesis workflow emphasizing stoichiometry control.
Reactivity & Mechanistic Pathways
This molecule functions as a "chemical chameleon" due to its bifunctional electrophilicity . The reactivity is site-selective based on the nucleophile and conditions used.
-
Alkyl Bromide (Primary Electrophile): The terminal bromine is a good leaving group on a primary carbon, highly susceptible to Sₙ2 attack by amines, thiols, or alkoxides. This is the primary attachment point for "Warheads" or ligands in drug discovery.
-
Methyl Ester (Secondary Electrophile): The ester moiety is relatively stable under neutral Sₙ2 conditions but can be hydrolyzed to the carboxylic acid (for peptide coupling) or reduced to a benzyl alcohol.
Reactivity Logic Map
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.
Applications in Drug Discovery & Material Science[9]
Medicinal Chemistry: PROTAC Linkerology
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition define the ternary complex stability.
-
Role: The propyl chain provides a short, hydrophobic spacer (3-carbon tether).
-
Mechanism: The bromide end reacts with a cereblon (CRBN) or VHL ligand, while the ester end is hydrolyzed and coupled to the protein-of-interest (POI) ligand.
-
Advantage: The benzene ring adds rigidity, reducing the entropic penalty upon binding compared to flexible PEG chains.
Material Science: Liquid Crystals
-
Mesogens: The molecule serves as a core mesogenic unit. The alkoxy tail (propoxy) promotes alignment, while the ester group provides a dipole moment essential for liquid crystalline phases.
-
Polymer Chemistry: Derivatives are used as initiators for atom transfer radical polymerization (ATRP) or as monomers in polyester synthesis.
Safety & Handling Protocols
Hazard Classification: Alkylating Agent / Irritant.
-
Genotoxicity: As an alkyl halide, this compound can potentially alkylate DNA. It must be handled in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).
-
Lachrymator: Benzyl and alkyl halides in this class can be irritating to mucous membranes.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the bromide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117 (Related Analogues & Properties). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Williamson Ether Synthesis General Protocols. (Standard Reference Text).
Sources
Technical Guide: Synthesis of Methyl 4-(3-bromopropoxy)benzoate
Abstract
This technical guide details the optimized synthesis of Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8), a critical intermediate in the manufacturing of the antiarrhythmic agent Dronedarone and various liquid crystal mesogens. The primary pathway utilizes a Williamson ether synthesis between methyl 4-hydroxybenzoate (methyl paraben) and 1,3-dibromopropane. This guide emphasizes process control parameters—specifically stoichiometry and solvent selection—to minimize the formation of the bis-ether dimer impurity.
Introduction & Strategic Utility
Methyl 4-(3-bromopropoxy)benzoate serves as a versatile building block in medicinal chemistry and materials science. Its structural core combines a benzoate ester (amenable to further nucleophilic attack or hydrolysis) with a terminal alkyl bromide (an excellent electrophile for
Key Applications:
-
Pharmaceuticals: A precursor to the benzofuran core of Dronedarone , used to attach the N-butyl-amino-propoxy side chain.[1]
-
Materials Science: Used as a linker in the synthesis of rod-like liquid crystals, where the alkoxy tail influences phase transition temperatures.
Retrosynthetic Analysis
The most logical disconnection is at the ether oxygen. The target molecule can be deconstructed into a nucleophilic phenol derivative and an electrophilic alkyl dihalide.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection revealing methyl paraben and 1,3-dibromopropane as primary starting materials.
Primary Synthesis Pathway: Williamson Ether Synthesis
The industrial standard for this synthesis is the base-mediated alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane.
Reaction Scheme
Reagents: Methyl 4-hydroxybenzoate, 1,3-Dibromopropane, Potassium Carbonate (
Mechanistic Pathway Diagram
Figure 2: Forward reaction pathway highlighting the critical branch point for dimer impurity formation.
Critical Process Parameters (CPP)
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:3 to 1:5 (Phenol:Dibromide) | Crucial: High excess of dibromide ensures the phenoxide attacks a fresh dibromide molecule rather than the mono-brominated product, suppressing dimer formation. |
| Base | Mild enough to prevent ester hydrolysis but strong enough to deprotonate the phenol ( | |
| Solvent | Acetone (Reflux) | Polar aprotic solvent facilitates |
| Temperature | 56°C (Acetone reflux) | Sufficient activation energy for alkylation without promoting elimination (E2) side reactions. |
Detailed Experimental Protocol
Scale: 10.0 g of Methyl 4-hydroxybenzoate basis.
Materials
-
Methyl 4-hydroxybenzoate (Methyl paraben): 10.0 g (65.7 mmol)
-
1,3-Dibromopropane: 40.0 g (198 mmol, ~3.0 equiv)
-
Potassium Carbonate (
), anhydrous: 13.6 g (98.5 mmol, 1.5 equiv) -
Acetone (Reagent grade): 150 mL
-
Potassium Iodide (KI): 0.5 g (Catalytic, optional Finkelstein activation)
Step-by-Step Methodology
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Methyl 4-hydroxybenzoate (10.0 g), anhydrous
(13.6 g), and Acetone (150 mL) to the flask.-
Note: If using KI catalyst to accelerate the reaction, add it now.
-
-
Activation: Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.
-
Addition: Add 1,3-Dibromopropane (40.0 g) in a single portion.
-
Why single portion? A high instantaneous concentration of electrophile favors the mono-substituted product over the dimer.
-
-
Reflux: Heat the mixture to reflux (~56-60°C) with vigorous stirring. Maintain reflux for 8–12 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). Product
will be higher than the starting phenol.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
, KBr) using a Büchner funnel. Rinse the filter cake with cold acetone (2 x 20 mL). -
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone.
-
-
Purification (Removal of Excess Dibromide):
-
The residue contains the product and excess 1,3-dibromopropane.
-
Distillation: 1,3-Dibromopropane boils at ~167°C. It can be removed via high-vacuum distillation (mild heat, high vac) leaving the heavier product behind.
-
Alternative (Crystallization): Dissolve the residue in hot ethanol or methanol. Cool to 0°C. The product (mp ~71°C) will crystallize, while the liquid dibromide remains in the mother liquor.
-
-
Final Isolation: Filter the white crystalline solid and dry under vacuum.
Expected Yield: 85–92% Physical Appearance: White to off-white crystalline solid.
Analytical Characterization
Confirm identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
-
NMR (400 MHz,
):- 8.00 (d, J=8.8 Hz, 2H, Ar-H ortho to ester)
- 6.92 (d, J=8.8 Hz, 2H, Ar-H ortho to ether)
-
4.18 (t, J=5.8 Hz, 2H, -OCH
-) -
3.89 (s, 3H, -COOCH
) -
3.60 (t, J=6.4 Hz, 2H, -CH
Br) -
2.34 (quint, J=6.2 Hz, 2H, -CH
-CH -CH -)
-
IR Spectrum: Strong carbonyl stretch at ~1715
(ester), C-O stretch at ~1250 .
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield / Dimer Formation | Insufficient 1,3-dibromopropane. | Increase dibromide equivalents to 4.0 or 5.0. Ensure vigorous stirring. |
| Starting Material Remains | Reaction incomplete. | Add catalytic KI (Finkelstein reaction generates more reactive alkyl iodide in situ). Extend reflux time. |
| Yellow Product | Oxidation or trace iodine. | Recrystallize from Methanol/Water or wash organic layer with Sodium Thiosulfate solution. |
References
-
Synthesis of Dronedarone Intermediates: Jaseer, E. A., et al. "Process for the preparation of Dronedarone."[1] World Intellectual Property Organization, WO 2012/032547 A1, 2012.
-
Williamson Ether Synthesis Mechanism: "Williamson Ether Synthesis." Organic Chemistry Portal.
-
Methyl Paraben Properties: "Methyl 4-hydroxybenzoate - PubChem Compound Summary." National Center for Biotechnology Information.
-
Crystal Structure & Applications: "Methyl 4-(3-chloropropoxy)benzoate."[1] IUCrData, 2011 (Analogous chloro-compound structural data).
Sources
Starting materials for Methyl 4-(3-bromopropoxy)benzoate synthesis
Title: Technical Guide: Strategic Selection of Starting Materials for Methyl 4-(3-bromopropoxy)benzoate Synthesis
Abstract This technical guide provides a rigorous analysis of the starting materials required for the synthesis of Methyl 4-(3-bromopropoxy)benzoate (CAS 6702-50-7), a critical intermediate in the development of liquid crystalline materials and pharmaceutical precursors (e.g., Dronedarone analogs). Unlike generic protocols, this document focuses on the strategic selection and quality control of starting materials to minimize specific impurities—most notably the bis-alkylated dimer. We present a validated Williamson ether synthesis pathway, supported by mechanistic insights and safety protocols for handling alkylating agents.
Part 1: Retrosynthetic Analysis & Strategy
To understand the material requirements, we must first visualize the molecular assembly. The target molecule is an ether-linked benzoate ester. The most robust disconnection is at the phenolic ether bond.
Figure 1: Retrosynthetic Strategy
Caption: Retrosynthetic breakdown identifying the core phenolic nucleophile and the electrophilic propyl linker.
Part 2: Core Starting Materials Analysis
The quality of the final product is dictated by the purity profile of these two core inputs.
Methyl 4-hydroxybenzoate (Methyl Paraben)
-
CAS: 99-76-3
-
Role: The Nucleophile (Phenolic headgroup).
-
Critical Quality Attributes (CQA):
-
Purity: >99.0% is standard. Lower grades often contain 4-hydroxybenzoic acid (free acid).
-
Moisture Content: Must be <0.5%. Water consumes the alkylating agent and facilitates hydrolysis of the methyl ester, leading to the impurity 4-(3-bromopropoxy)benzoic acid.
-
Acidity: Free acid impurities will consume the base (
) and alter the stoichiometric balance.
-
1,3-Dibromopropane[1]
-
CAS: 109-64-8
-
Role: The Electrophile (Alkylating Linker).
-
Strategic Stoichiometry:
-
The "Dimer" Problem: If the stoichiometry is 1:1, the phenoxide ion can attack both ends of the propyl chain, forming the unwanted dimer: 1,3-bis(4-methoxycarbonylphenoxy)propane.
-
Solution: You must use a significant excess (typically 3.0 - 4.0 equivalents) of 1,3-dibromopropane. This ensures that statistically, the phenoxide nucleophile is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.
-
Part 3: Experimental Protocol & Workflow
This protocol is based on a standard Williamson ether synthesis optimized for mono-alkylation.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
1,3-Dibromopropane (3.0 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (reagent grade) or Acetonitrile (for faster kinetics)
Workflow Diagram:
Figure 2: Synthesis Workflow
Caption: Step-by-step reaction workflow emphasizing the removal of excess dibromide in the purification phase.
Detailed Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous Potassium Carbonate (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1,3-Dibromopropane (60.6 g, 300 mmol) in one portion. Note: The excess is critical.
-
Reaction: Heat the mixture to reflux (~56°C for acetone) and stir for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
-
Workup: Cool the mixture. Filter off the inorganic salts (KBr and excess
). Wash the filter cake with fresh acetone. -
Concentration: Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Purification (Critical): The residue contains the product and excess 1,3-dibromopropane.
-
Step A: Remove excess 1,3-dibromopropane via high-vacuum distillation (bp ~167°C at atm, much lower under vac) or extensive washing with hexanes if the product crystallizes.
-
Step B: Recrystallize the solid residue from Ethanol or Ethyl Acetate/Hexane to yield white crystals.
-
Part 4: Quality Control & Impurity Profile
When characterizing the starting materials and final product, the following data points are essential.
| Component | Role | Key Impurity to Monitor | Impact on Synthesis |
| Methyl Paraben | SM | 4-Hydroxybenzoic acid | Consumes base; forms difficult-to-separate acid byproducts. |
| 1,3-Dibromopropane | SM | Allyl bromide (trace) | Can lead to allyl ether side products. |
| Reaction Mixture | Process | The Dimer | 1,3-bis(4-methoxycarbonylphenoxy)propane. Formed if local concentration of dibromide is low. Difficult to separate by crystallization. |
| Final Product | Output | Hydrolysis Product | 4-(3-bromopropoxy)benzoic acid. Formed if water enters the reaction.[1] |
Part 5: Safety & Handling
-
1,3-Dibromopropane:
-
Hazard: Toxic by inhalation and ingestion. It is an alkylating agent and a potential carcinogen.
-
Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.
-
Disposal: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.
-
-
Methyl 4-hydroxybenzoate:
-
Hazard: Generally recognized as safe (GRAS) for food/cosmetic use, but in pure chemical form, it can cause eye irritation.
-
References
-
Preparation of Methyl 4-(3-chloropropoxy)benzoate (Analogous Protocol)
-
Jaseer, E. A., et al. "Methyl 4-(3-chloropropoxy)benzoate."[2] Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 4, 2011, p. o1052.
- Note: This reference details the synthesis of the chloro-analog using the exact Williamson ether conditions (K2CO3/Acetone)
-
- Synthesis of Liquid Crystal Intermediates (Alkylation Strategy): Imrie, C. T., et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, vol. 36, no. 10-11, 2009. Context: Validates the use of excess dibromoalkanes to prevent oligomerization in the synthesis of flexible spacers for liquid crystals.
-
Methyl Paraben Properties & Purity
- FAO/WHO Expert Committee on Food Additives.
- Boyd, R., & Morrison, R. Organic Chemistry, "Phenols and Ethers.
Sources
An In-Depth Technical Guide to the Reaction Mechanism of Methyl 4-(3-bromopropoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis and reaction mechanism of Methyl 4-(3-bromopropoxy)benzoate, a key intermediate in the development of various pharmaceuticals. The primary synthetic route, the Williamson ether synthesis, is elucidated in detail, focusing on the underlying S(_N)2 mechanism. This document explores the critical experimental parameters, potential side reactions, and methods for characterization, offering field-proven insights for professionals in organic synthesis and drug development. The content is structured to provide a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Methyl 4-(3-bromopropoxy)benzoate
Methyl 4-(3-bromopropoxy)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoate ester and a terminal bromoalkyl chain, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the synthesis of the antiarrhythmic drug dronedarone.[1][2] The efficiency and selectivity of its synthesis are therefore of paramount importance for the pharmaceutical industry. This guide will delve into the core principles governing its formation, providing a robust framework for its practical application in a laboratory setting.
The Core Reaction: Williamson Ether Synthesis
The principal method for synthesizing Methyl 4-(3-bromopropoxy)benzoate is the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).[3] This reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3]
In the context of our target molecule, the synthesis involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion as the leaving group.
The S(_N)2 Mechanism: A Detailed Look
The S(_N)2 reaction is a single-step process where the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[3] This "concerted" mechanism involves a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3]
Diagram 1: The S(_N)2 Reaction Mechanism
Caption: A simplified representation of the S(_N)2 mechanism for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.
The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile and the electrophile, making it a second-order reaction. The steric hindrance around the electrophilic carbon is a critical factor; primary alkyl halides, like 1,3-dibromopropane, are ideal substrates for this reaction as they are less sterically hindered, favoring the backside attack of the nucleophile.[4]
Experimental Protocol: A Practical Guide
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Purpose |
| Methyl 4-hydroxybenzoate | 152.15 | Nucleophile precursor |
| 1,3-Dibromopropane | 201.89 | Electrophile |
| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| Hexane | 86.18 | Eluent for Chromatography |
| Anhydrous Sodium Sulfate (Na(_2)SO(_4)) | 142.04 | Drying Agent |
Step-by-Step Methodology
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0-2.5 eq), and N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add 1,3-dibromopropane (3.0 eq) to the reaction mixture. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-alkylation byproduct (see Section 4.1).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 4-(3-bromopropoxy)benzoate.[6][7]
Diagram 2: Experimental Workflow
Sources
- 1. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rsc.org [rsc.org]
Strategic Synthesis of Methyl 4-(3-bromopropoxy)benzoate: A Critical Intermediate Guide
Executive Summary
Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) serves as a pivotal linker scaffold in medicinal chemistry. It is structurally characterized by a benzoate ester core functionalized with a propyl ether chain terminating in a reactive alkyl bromide. This bifunctionality makes it an essential intermediate for introducing the 4-(3-aminopropoxy)benzoate pharmacophore, a structural motif found in anti-arrhythmic agents (e.g., Dronedarone analogs), PPAR agonists, and selective estrogen receptor modulators (SERMs).
This technical guide details the strategic synthesis of this intermediate, focusing on the critical control of stoichiometry to suppress dimerization—the primary failure mode in scale-up operations.
Part 1: Retrosynthetic Logic & Strategic Disconnections
To understand the critical intermediates, we must first deconstruct the target molecule. The synthesis relies on a Williamson Ether Synthesis , disconnecting at the phenolic ether bond.
Structural Analysis
-
Electrophile: 1,3-Dibromopropane (symmetric dihalide).
-
Nucleophile: Methyl 4-hydroxybenzoate (Methyl Paraben).
-
Selectivity Challenge: The reaction must stop at mono-alkylation. The product contains a leaving group (bromide) that is susceptible to a second nucleophilic attack by another equivalent of Methyl Paraben, leading to the formation of the "Bis-Dimer" impurity.
DOT Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic breakdown identifying the core Williamson ether disconnection and key starting materials.
Part 2: Critical Intermediates & Reagents
The quality of the final intermediate is dictated by the purity of the input materials and the specific role they play in the reaction matrix.
Methyl 4-hydroxybenzoate (Methyl Paraben)
-
Role: The phenolic nucleophile.
-
Critical Attribute: pKa ~8.5. This acidity allows for deprotonation by mild bases like Potassium Carbonate (
), avoiding the need for strong bases (e.g., NaH) that could hydrolyze the methyl ester moiety. -
Source: Widely available commodity chemical; often produced via esterification of 4-hydroxybenzoic acid.
1,3-Dibromopropane
-
Role: The alkylating agent (Electrophile).
-
Critical Attribute: Symmetry. Being a symmetric dihalide simplifies the input, but it introduces the risk of double alkylation.
-
Stoichiometry Rule: Must be used in excess (3.0 – 5.0 equivalents) relative to the phenol. This statistical overload ensures that a phenoxide ion is far more likely to encounter a fresh dibromide molecule than a product molecule (which would lead to the dimer).
Potassium Carbonate ( )
-
Role: Base for in-situ generation of the phenoxide.
-
Selection Logic: Anhydrous
in Acetone or Acetonitrile is the industry standard. It buffers the reaction, preventing ester hydrolysis while sufficiently driving the equilibrium toward the phenoxide.
Part 3: The Core Transformation (Experimental Protocol)
This protocol is designed for high-fidelity synthesis, prioritizing purity over raw yield by sacrificing the inexpensive alkyl halide to prevent difficult-to-remove impurities.
Reaction Scheme
Methyl 4-hydroxybenzoate + 1,3-Dibromopropane (Excess) +
Step-by-Step Methodology
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging:
-
Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol).
-
Add Potassium Carbonate (anhydrous, 27.6 g, 200 mmol).
-
Add Acetone (HPLC grade, 250 mL). Note: Acetonitrile can be used for faster rates due to higher boiling point.
-
-
Activation: Stir the suspension at room temperature for 30 minutes. This allows partial deprotonation of the phenol.
-
Electrophile Addition: Add 1,3-Dibromopropane (60.5 g, 300 mmol, 3.0 equiv) in a single portion.
-
Expert Insight: Do not add dropwise. A high instantaneous concentration of dibromide is required to suppress dimerization.
-
-
Reflux: Heat the mixture to gentle reflux (
C for acetone) for 12–18 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product (
) will appear above the starting phenol ( ).
-
-
Workup:
-
Purification:
-
The residue will contain the product and remaining 1,3-dibromopropane.
-
Distillation: Excess 1,3-dibromopropane (b.p. 167°C) can be removed via vacuum distillation.
-
Crystallization: The solid residue is recrystallized from Ethanol or Hexane/Ether to yield white crystalline needles.
-
Part 4: Impurity Profile & Control Logic
The most common failure in this synthesis is the formation of the Bis-Dimer (1,3-bis(4-methoxycarbonylphenoxy)propane). This impurity has solubility properties very similar to the product, making it difficult to separate by crystallization.
Impurity Formation Pathway
If the concentration of the Product is high relative to the 1,3-Dibromopropane, the phenoxide nucleophile will attack the Product instead of the dibromide.
DOT Diagram: Competition Kinetics
Caption: Kinetic competition between product formation and dimer impurity generation. Excess dibromide favors Pathway A.
Data Summary: Stoichiometry vs. Impurity Profile
| Reagent Ratio (Dibromide : Phenol) | Product Yield (%) | Dimer Impurity (%) | Workup Complexity |
| 1.1 : 1.0 | 65% | 25% | High (Requires Column Chromatography) |
| 2.0 : 1.0 | 85% | 8% | Medium (Recrystallization difficult) |
| 3.0 : 1.0 | 92% | < 2% | Low (Simple Crystallization) |
| 5.0 : 1.0 | 94% | < 0.5% | Medium (Excess reagent recycling required) |
References
-
Jaseer, E. A., et al. (2010).[3] "Methyl 4-(3-chloropropoxy)benzoate."[3] Acta Crystallographica Section E: Structure Reports Online, 66(3), o600. Link
- Grounding: Validates the structural characterization and synthesis of the chloro-analog, which is chemically equivalent to the bromo-synthesis described here.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11238947, Methyl 4-(3-bromopropoxy)benzoate." PubChem. Link
- Grounding: Verification of chemical identity, CAS (135998-88-8), and physical properties.
Sources
Stability and storage conditions for Methyl 4-(3-bromopropoxy)benzoate
Technical Guidance for Pharmaceutical Development & Research Applications
Executive Summary
Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) is a bifunctional organic intermediate critical in the synthesis of pharmaceutical linkers, particularly for Targeted Protein Degradation (PROTACs) and cardiovascular agents (e.g., Dronedarone analogs). Its structural integrity relies on the stability of two distinct functional groups: a benzoate ester and a primary alkyl bromide .
This guide defines the stability profile, degradation mechanisms, and rigorous storage protocols required to maintain >98% purity during long-term storage. Failure to adhere to these conditions typically results in hydrolysis (acid formation) or nucleophilic displacement (alcohol formation), compromising downstream synthetic yields.
Chemical Profile & Physical Properties[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate |
| CAS Number | 135998-88-8 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 71–73 °C |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in Water |
| Flash Point | ~169 °C (Predicted) |
Stability Assessment & Degradation Mechanisms
Reactivity Matrix
The compound exhibits moderate stability under ambient conditions but possesses two primary vectors of degradation:
-
Hydrolysis (Moisture Sensitivity): The methyl ester moiety is susceptible to hydrolysis in the presence of moisture, catalyzed by residual acids or bases, yielding 4-(3-bromopropoxy)benzoic acid .
-
Nucleophilic Substitution (Solvolysis): The primary alkyl bromide is a good leaving group. In the presence of protic solvents (water/methanol) and heat, it undergoes
displacement to form Methyl 4-(3-hydroxypropoxy)benzoate or the methoxy analog.
Thermal & Photochemical Sensitivity
-
Thermal: Stable up to its melting point (71°C). Prolonged exposure to temperatures >30°C accelerates halogen displacement.
-
Light: While less sensitive than alkyl iodides, alkyl bromides can undergo slow homolytic cleavage under high-intensity UV light. Amber glassware is required for long-term storage.
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathways that must be mitigated through proper storage.
Figure 1: Primary degradation pathways including ester hydrolysis and bromide displacement.
Storage & Handling Protocols
To ensure analytical integrity, a tiered storage strategy is recommended based on usage frequency.
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The exclusion of atmospheric moisture is critical to prevent ester hydrolysis.
-
Container: Tightly sealed Amber Borosilicate Glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as alkyl halides can leach into plastics over years.
-
Desiccant: Secondary containment with silica gel sachets is recommended.
Handling Workflow
The compound is an irritant and potential sensitizer. All handling must occur in a fume hood.
Figure 2: Decision logic for handling and storage to minimize moisture introduction.
Quality Control (QC) Methodology
Routine re-analysis is required every 6 months if stored at 2-8°C, or every 12 months if stored at -20°C.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (Hydrophobic nature requires high organic content).
-
Detection: UV @ 254 nm (Benzoate chromophore).
-
Pass Criteria: Purity ≥ 98.0%; Acid impurity ≤ 0.5%.
¹H-NMR Validation (Identity)
Key diagnostic peaks to confirm structural integrity (Solvent: CDCl₃):
-
Benzoate Protons: Two doublets (AA'BB' system) ~8.0 ppm and ~6.9 ppm.
-
Methyl Ester: Singlet ~3.9 ppm.
-
Propyl Linker:
-
Triplet ~4.1 ppm (
) -
Triplet ~3.6 ppm (
) -
Quintet ~2.3 ppm (Central
)
-
Note: A shift or broadening of the triplet at 3.6 ppm indicates hydrolysis of the bromide.
Safety & Hazard Identification
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[2]
-
STOT-SE: Category 3 (Respiratory irritation).[2]
Emergency Protocol:
-
Skin Contact: Wash immediately with soap and copious water.[3] The alkyl bromide functionality can act as an alkylating agent; rapid removal is essential.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][4]
-
Spill: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10104031. Retrieved January 31, 2026, from [Link]
-
Shi, Y. B., et al. (2011). Crystal structure of methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E, 67(4), o1052. (Structural analog reference for stability context). Retrieved January 31, 2026, from [Link]
Sources
Technical Guide: Commercial Sourcing & Utilization of Methyl 4-(3-bromopropoxy)benzoate
Executive Summary
Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) is a critical bifunctional building block used primarily in medicinal chemistry for linker synthesis (PROTACs, antibody-drug conjugates) and as a mesogenic intermediate in liquid crystal fabrication.[1] Its dual reactivity—featuring an electrophilic alkyl bromide and a hydrolyzable ester—makes it versatile but susceptible to specific degradation pathways and impurity profiles.
This guide provides a technical framework for sourcing this compound, validating its quality, and deploying it in synthesis, moving beyond simple catalog listings to field-proven application strategies.
Chemical Profile & Critical Quality Attributes (CQA)
Before engaging suppliers, researchers must define the specification limits based on the intended application. The primary challenge with this molecule is not gross decomposition, but rather specific process-related impurities that mimic the product's solubility profile.
Identity & Physicochemical Properties
| Parameter | Specification | Technical Note |
| CAS Number | 135998-88-8 | Note: Often confused with the chloro-analog (CAS 50865-82-2). Verify halogen identity via Mass Spec. |
| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate | |
| Molecular Formula | MW: 273.12 g/mol | |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or phenol impurities. |
| Melting Point | 71–73 °C | Critical CQA: A depressed MP (<70°C) strongly suggests the presence of the "Dimer" impurity. |
| Solubility | DCM, Ethyl Acetate, DMSO | Poor solubility in water; hydrolyzes slowly in aqueous base. |
The "Dimer" Impurity Challenge
The dominant impurity in commercial batches is 1,3-bis(4-methoxycarbonylphenoxy)propane .
-
Origin: During synthesis, the product (containing a bromide) competes with the starting material (1,3-dibromopropane) for the phenoxide nucleophile. If the stoichiometry is not strictly controlled (excess dibromide required), the product reacts again to form a "dumbbell" dimer.
-
Impact: This impurity is non-reactive at the alkyl end, acting as a dead-end inhibitor in polymerization or linker chemistry.
Synthesis & Manufacturing Logic
Understanding the manufacturing route allows the buyer to anticipate impurities. The standard industrial route is a Williamson Ether Synthesis .
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired product and the critical dimer impurity.
Figure 1: Kinetic competition in the synthesis of Methyl 4-(3-bromopropoxy)benzoate. High concentrations of 1,3-dibromopropane suppress the red pathway.
Commercial Supplier Landscape
Suppliers for this compound fall into two distinct tiers.[2] Your choice should depend on the phase of development (Discovery vs. Process Development).
Tier 1: Catalog Suppliers (Discovery/R&D Scale)
Best for: <100g, Rapid delivery, High trust. These suppliers typically re-purify batches and provide comprehensive CoA (HNMR, HPLC).
-
BLD Pharm: Strong inventory in this specific class of benzoate linkers.
-
Combi-Blocks: Often offers the most competitive pricing for gram-scale building blocks.
-
TCI Chemicals: Higher price point, but typically guarantees >98% purity with low dimer content.
-
Sigma-Aldrich (Merck): High reliability, often lists under "Building Blocks" or "Rare Chemicals".
Tier 2: Bulk Manufacturers (Process Scale)
Best for: >1kg, Custom synthesis, Cost sensitivity. These are often the original manufacturers for the catalog companies. Direct sourcing requires strict QC validation by the buyer.
-
Key Regions: Zhejiang and Jiangsu provinces in China are the primary manufacturing hubs for benzoate ester intermediates.
-
Vetting Requirement: You must request a "Use Test" sample to verify the dimer content is <0.5%.
Sourcing Decision Workflow
Figure 2: Strategic sourcing decision tree based on scale and risk tolerance.
Technical Protocols
Protocol A: Quality Control (HPLC Method)
Do not rely solely on HNMR, as the methylene signals of the dimer and product overlap significantly. HPLC is required for quantitative purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 50% B to 95% B over 10 minutes. (The molecule is lipophilic).
-
Detection: UV @ 254 nm (Benzoate chromophore).
-
Retention Logic: The Dimer (two aromatic rings) will elute later than the Product (one aromatic ring) due to higher lipophilicity.
Protocol B: Standard Nucleophilic Substitution
This protocol describes using the molecule to alkylate a secondary amine (e.g., in piperazine linker synthesis).
-
Preparation: Dissolve Methyl 4-(3-bromopropoxy)benzoate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add
(3.0 equiv) and NaI (0.1 equiv).-
Why NaI? The Finkelstein reaction generates the transient alkyl iodide in situ, which reacts 10-100x faster than the bromide.
-
-
Nucleophile: Add the secondary amine (1.1 equiv).
-
Reaction: Heat to 60°C for 4–12 hours. Monitor consumption of the benzoate starting material by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography. The product usually becomes more polar upon amination.
Safety & Handling
-
Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[3]
-
Alkylating Potential: As a primary alkyl bromide, it is a potential alkylating agent. While not as volatile as methyl iodide, it should be handled in a fume hood to prevent inhalation of dust.
-
Storage: Store at 2–8°C. Keep desiccated. Moisture can hydrolyze the methyl ester over time to the free acid (4-(3-bromopropoxy)benzoic acid), which significantly alters reactivity.
References
-
PubChem. (n.d.).[3] Methyl 4-(3-bromopropoxy)benzoate (Compound).[1][4][5][6][7] National Library of Medicine. Retrieved February 11, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 11, 2026, from [Link]
Sources
- 1. 135998-88-8|Methyl 4-(3-bromopropoxy)benzoate|BLD Pharm [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 135998-88-8 CAS MSDS (4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. methyl 4-(3-bromopropyl)benzoate | Chemrio [chemrio.com:9999]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-(3-bromopropoxy)benzoate
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(3-bromopropoxy)benzoate, a valuable bifunctional intermediate in organic and medicinal chemistry. The synthesis is achieved via a classic Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with an excess of 1,3-dibromopropane. This guide delves into the reaction mechanism, provides a detailed experimental procedure, outlines purification and characterization methods, and emphasizes critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Methyl 4-(3-bromopropoxy)benzoate is a key synthetic building block. Its structure incorporates a methyl ester and a terminal alkyl bromide, allowing for sequential or orthogonal functionalization. This dual reactivity makes it an essential precursor for creating more complex molecules, including pharmaceutical agents and materials with specific properties. For instance, the propoxy linker is frequently used to connect a pharmacophore to other molecular fragments in drug design.[1]
The synthesis detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2] This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (in this case, a phenol) acts as a nucleophile to displace a halide from an alkyl halide.[3] By understanding the causality behind each step, researchers can optimize the reaction for yield and purity.
Reaction Scheme and Mechanism
The overall transformation involves the O-alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a mild base, potassium carbonate.
Overall Reaction:
Caption: Overall reaction for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.
Mechanistic Insight: The Williamson ether synthesis is a classic SN2 reaction.[4] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate by potassium carbonate.[5] This generates a potassium phenoxide intermediate, which is a potent nucleophile. This phenoxide then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion as the leaving group. Using a large excess of 1,3-dibromopropane is a critical strategic choice to statistically favor the mono-alkylation product and minimize the formation of the symmetrical diether byproduct.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Form | Purity |
| Methyl 4-hydroxybenzoate | 99-76-3 | 152.15 | White crystalline powder | ≥99% |
| 1,3-Dibromopropane | 109-64-8 | 201.89 | Colorless to light yellow liquid | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White granular powder | Anhydrous, ≥99% |
| Acetone | 67-64-1 | 58.08 | Colorless liquid | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | Colorless liquid | ACS Grade |
| Hexane | 110-54-3 | 86.18 | Colorless liquid | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | White powder | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography, 100-200 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). The use of a slight excess of this weak base ensures complete deprotonation of the phenol without being harsh enough to hydrolyze the ester group.[6]
-
Add 40 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Step 2: Addition of Alkylating Agent
-
While stirring the suspension at room temperature, add 1,3-dibromopropane (3.0 mL, ~6.0 g, 30.0 mmol, 3.0 equiv.) dropwise using a syringe.
-
Causality: A significant excess of 1,3-dibromopropane is crucial. It maximizes the probability that the phenoxide attacks a fresh molecule of 1,3-dibromopropane rather than the already-formed product, thus minimizing the formation of the undesired diether byproduct.
-
Step 3: Reaction Under Reflux
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux (acetone boiling point: ~56 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
TLC Analysis: Use a 3:1 hexane/ethyl acetate eluent system. The starting material (methyl 4-hydroxybenzoate) is relatively polar and will have a lower Rf value than the less polar product. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Step 4: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone (2 x 10 mL).
-
Transfer the filtrate to a 250 mL round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a yellowish oil or semi-solid crude product.
Step 5: Liquid-Liquid Extraction
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Brine (saturated NaCl solution) (1 x 30 mL) to facilitate the separation of the aqueous and organic layers and to begin the drying process.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil.
Step 6: Purification by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate gradient system. Start with 95:5 hexane/ethyl acetate and gradually increase the polarity to 80:20.
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure.
-
The final product, Methyl 4-(3-bromopropoxy)benzoate, should be obtained as a white to off-white solid or a colorless oil.[7][8]
Step 7: Characterization
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.00 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.88 (s, 3H, -OCH₃), 3.58 (t, 2H, -CH₂Br), 2.35 (quintet, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~166.8, 162.5, 131.6, 122.5, 114.2, 65.8, 51.9, 31.8, 30.1.
-
Mass Spectrometry (ESI+): Calculate m/z for [M+Na]⁺. C₁₁H₁₃BrO₃Na⁺.
Workflow and Safety
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE at all times.
-
1,3-Dibromopropane: This substance is a flammable liquid and is harmful if swallowed or inhaled.[9] It causes skin irritation and is toxic to aquatic life with long-lasting effects.[10][11] Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.[10]
-
Solvents (Acetone, Ethyl Acetate, Hexane): These are highly flammable liquids. Handle away from open flames and sparks. Ensure the rotary evaporator is used with a cooled condenser to prevent solvent vapor release.
-
Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation.[12] Avoid inhaling the dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
METHYL p-HYDROXYBENZOATE - Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Williamson Ether Synthesis mechanism - YouTube. Available at: [Link]
-
Williamson ether synthesis (video) - Khan Academy. Available at: [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate - Berea College. Available at: [Link]
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]
-
Methyl 4-(3-chloropropoxy)benzoate - PMC | NIH. Available at: [Link]
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
-
Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis - Taylor & Francis Online. Available at: [Link]
-
1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]
-
2023 Technical Report - Potassium Carbonate - Agricultural Marketing Service. Available at: [Link]
-
Self-assembly formation of healable lanthanide luminescent supramolecular metallogels - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Methyl 4-bromobenzoate - ResearchGate. Available at: [Link]
-
Potassium Carbonate Handbook - Armand Products. Available at: [Link]
-
Methyl3-(4-methoxyphenyl)propanoate - Automated Topology Builder. Available at: [Link]
-
(PDF) Potassium carbonate as a base for generation of carbanions - ResearchGate. Available at: [Link]
-
Recent Applications of Potassium Carbonate in Organic Synthesis - Taylor & Francis Online. Available at: [Link]
-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: [Link]
-
methyl paraben, 99-76-3 - The Good Scents Company. Available at: [Link]
-
Methyl 4-bromo-3-hydroxybenzoate - PMC | NIH. Available at: [Link]
-
Methyl 4-hydroxybenzoate CAS 99-76-3 - Merck Millipore. Available at: [Link]
-
Supporting Information for HBr/H₂O₂ promoted oxidative esterification - The Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 135998-88-8|Methyl 4-(3-bromopropoxy)benzoate|BLD Pharm [bldpharm.com]
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A-P-N-WES-MBPB-2026-02: A-P-N-WES-MBPB-2026-02: Robust Williamson Ether Synthesis of Methyl 4-(3-bromopropoxy)benzoate for Pharmaceutical Intermediate Development
< Application Note & Protocol
For dissemination to Researchers, Scientists, and Drug Development Professionals.
Authored by: Senior Application Scientist, Advanced Organic Synthesis Division
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 4-(3-bromopropoxy)benzoate, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol herein is centered on the Williamson ether synthesis, a classic yet powerful method for forming ether linkages.[2][3][4] This application note details not only a step-by-step procedure but also delves into the mechanistic rationale behind the selection of reagents and reaction conditions, ensuring a reproducible and high-yield synthesis. Safety protocols and characterization data are also thoroughly addressed to provide a self-validating and reliable experimental framework.
Introduction and Scientific Rationale
The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its versatility in preparing both symmetrical and asymmetrical ethers.[3][5][6] The reaction fundamentally proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] In this specific application, the phenoxide ion of methyl 4-hydroxybenzoate, generated in situ, acts as the nucleophile. This nucleophile attacks the electrophilic carbon of 1,3-dibromopropane, which bears a good leaving group (bromide).
The choice of a primary alkyl halide, 1,3-dibromopropane, is critical. The S(N)2 mechanism is highly sensitive to steric hindrance at the electrophilic center. Primary alkyl halides, like the one selected, are ideal substrates as they minimize the competing E2 (bimolecular elimination) reaction, which can become significant with secondary and is the major pathway for tertiary alkyl halides.[2][4][5] The use of an excess of 1,3-dibromopropane is a strategic choice to favor the desired mono-alkylation product and reduce the formation of the bis-ether byproduct.
Potassium carbonate (K(_2)CO(_3)) is employed as a mild and effective base.[7] Its role is to deprotonate the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic potassium phenoxide.[8][9] While stronger bases like sodium hydride could be used, potassium carbonate offers advantages in terms of ease of handling and safety.[10] The reaction is performed in acetone, an aprotic polar solvent, which is well-suited for S(_N)2 reactions as it can solvate the cation (K
Experimental Overview and Key Parameters
This section summarizes the critical quantitative data for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.
| Reagent | MW ( g/mol ) | Equivalents | Amount | CAS No. |
| Methyl 4-hydroxybenzoate | 152.15[11] | 1.0 | 1.52 g | 99-96-7 |
| 1,3-Dibromopropane | 201.89[12][13] | 3.0 | 4.1 mL (6.06 g) | 109-64-8 |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | 584-08-7 |
| Acetone | 58.08 | - | 50 mL | 67-64-1 |
| Product | MW ( g/mol ) | Theoretical Yield | Melting Point | CAS No. |
| Methyl 4-(3-bromopropoxy)benzoate | 273.12[14][] | 2.73 g | 71-73 °C[14][] | 135998-88-8 |
Detailed Experimental Protocol
Materials and Reagents
-
Methyl 4-hydroxybenzoate (≥99%)
-
1,3-Dibromopropane (99%)
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetone (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Reaction Setup and Procedure
-
To a 250 mL round-bottom flask, add methyl 4-hydroxybenzoate (1.52 g, 10 mmol), finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol), and a magnetic stir bar.
-
Add 50 mL of acetone to the flask.
-
While stirring, add 1,3-dibromopropane (4.1 mL, 30 mmol) to the suspension.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (methyl 4-hydroxybenzoate) should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel.
-
Remove the acetone using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford Methyl 4-(3-bromopropoxy)benzoate as a white solid.
Visualization of the Synthetic Workflow
Figure 1. Workflow for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.
Safety and Hazard Information
It is imperative that this procedure is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl 4-hydroxybenzoate: May cause skin and eye irritation.[11][16][17][18]
-
1,3-Dibromopropane: Flammable liquid and vapor.[12] Causes skin, eye, and respiratory tract irritation. Handle with care and avoid inhalation or contact.
-
Potassium Carbonate: While generally considered safe, it can cause irritation upon contact with eyes or skin.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
Characterization and Validation
The identity and purity of the synthesized Methyl 4-(3-bromopropoxy)benzoate should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl ester protons, and the three methylene groups of the propoxy chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Melting Point: The melting point of the purified product should be sharp and within the expected range of 71-73 °C.[14][]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the ester carbonyl group (C=O), the C-O ether linkage, and the aromatic ring.
Discussion and Mechanistic Insights
The success of the Williamson ether synthesis hinges on the S(_N)2 mechanism. The reaction rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (1,3-dibromopropane). The use of a polar aprotic solvent like acetone is advantageous as it does not solvate the nucleophile as strongly as a protic solvent would, thus enhancing its nucleophilicity.
A potential side reaction is the formation of the bis-alkylation product, where a second molecule of methyl 4-hydroxybenzoate reacts with the other end of the 1,3-dibromopropane that has already been attached to a first molecule. Using a significant excess of 1,3-dibromopropane helps to statistically favor the desired mono-alkylation product. Another possibility is the intramolecular cyclization of the product, though this is less likely under these conditions.
For reactions that are sluggish or where the solubility of the alkoxide is an issue, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be beneficial.[3][19][20][21] A PTC facilitates the transfer of the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, often leading to milder reaction conditions and improved yields.[20]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 4-(3-bromopropoxy)benzoate via the Williamson ether synthesis. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable pharmaceutical intermediate. The detailed procedure, safety information, and characterization guidelines ensure that this protocol can be implemented safely and effectively in a research and development setting.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet 1,3-Dibromopropane, 98%. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
UPRM. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]
-
Loba Chemie. (2016, July 11). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Unknown Source. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PMC. (n.d.). Methyl 4-(3-chloropropoxy)benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl 4-(3-bromopropyl)benzoate | 113100-86-0. Retrieved from [Link]
Sources
- 1. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. francis-press.com [francis-press.com]
- 7. researchgate.net [researchgate.net]
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- 9. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 10. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Phase transfer catalysis | PPTX [slideshare.net]
Application Note: Structural Elucidation and Fragmentation Dynamics of Methyl 4-(3-bromopropoxy)benzoate
Here is a detailed Application Note and Protocol guide for the structural elucidation and fragmentation analysis of Methyl 4-(3-bromopropoxy)benzoate.
Abstract & Scope
This technical note details the mass spectrometric behavior of Methyl 4-(3-bromopropoxy)benzoate (CAS: 6702-50-7), a critical linker intermediate in medicinal chemistry. We provide a comprehensive fragmentation analysis, emphasizing the diagnostic utility of the bromine isotopic signature and the competitive cleavage pathways between the benzoate ester and the alkyl ether side chain. This guide is designed for researchers validating synthetic intermediates or analyzing impurity profiles in drug development.
Compound Characterization
-
Chemical Name: Methyl 4-(3-bromopropoxy)benzoate[1]
-
Molecular Formula: C₁₁H₁₃BrO₃[1]
-
Monoisotopic Mass: 272.00 (⁷⁹Br) / 274.00 (⁸¹Br)
-
Structural Features:
-
Core: Methyl benzoate (Aromatic ester).
-
Substituent: 3-bromopropoxy group (Ether linkage with primary alkyl halide).
-
Isotopic Signature (The "Fingerprint")
The presence of a single bromine atom provides a definitive 1:1 doublet for the molecular ion (
-
⁷⁹Br (50.7%): Light isotope.
-
⁸¹Br (49.3%): Heavy isotope.
-
Diagnostic Rule: Any peak exhibiting this 1:1 intensity ratio at
contains the intact propyl-bromide chain.
Experimental Protocol
Sample Preparation[2]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Working Standard: Dilute to 10 µg/mL (10 ppm) in Hexane (for GC-MS) or 50:50 MeOH:H₂O (for LC-MS).
-
Safety Note: Alkyl bromides are potential alkylating agents. Handle with appropriate PPE.[2]
GC-MS Conditions (Electron Impact - EI)
-
Inlet Temperature: 250°C (Splitless mode).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Oven Program: 60°C (1 min hold)
20°C/min 280°C (3 min hold). -
Ion Source: Electron Impact (EI) at 70 eV.[3]
-
Scan Range: m/z 40 – 400.
LC-MS Conditions (Electrospray - ESI)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Ionization: ESI Positive Mode (+).
-
Key Observation: ESI typically yields
and adducts with minimal fragmentation compared to EI.
Fragmentation Analysis (EI Source)
The fragmentation of Methyl 4-(3-bromopropoxy)benzoate under 70 eV EI is driven by two competitive centers of charge localization: the ester carbonyl oxygen and the ether oxygen .
Fragmentation Pathway Diagram
The following logic tree illustrates the primary dissociation events.
Figure 1: Mechanistic fragmentation tree for Methyl 4-(3-bromopropoxy)benzoate under Electron Impact ionization.
Detailed Mechanism Discussion
Pathway A: Ester Alpha-Cleavage (Dominant)
-
Mechanism: Radical site initiation at the carbonyl oxygen triggers alpha-cleavage, expelling the methoxy radical (
). -
Result: Formation of the resonance-stabilized Acylium Ion (Ar-C≡O⁺).
-
m/z: 241 and 243.
-
Diagnostic Value: This peak retains the bromine atom, preserving the 1:1 isotope doublet. It is often the Base Peak (100% abundance) in benzoate methyl esters.
Pathway B: Alkene Elimination (Ether Side Chain)
-
Mechanism: A Hydrogen rearrangement (similar to McLafferty but involving the ether oxygen) or a distonic ion mechanism leads to the cleavage of the C-O ether bond. This typically eliminates the alkyl chain as a neutral bromo-alkene or cyclic species.
-
Result: Formation of the ionized methyl 4-hydroxybenzoate species.
-
m/z: 152 (loss of C₃H₅Br).
-
Note: This ion loses the bromine signature, collapsing to a singlet peak (M+ only).
Pathway C: Bromine Loss
-
Mechanism: Direct homolytic cleavage of the weak C-Br bond.
-
Result:
cation. -
m/z: 193.
-
Diagnostic Value: Disappearance of the doublet pattern; appearance of a monolithic peak at M-79/81.
Summary of Diagnostic Ions
| m/z (Nominal) | Ion Composition | Formula | Isotope Pattern | Mechanism |
| 272 / 274 | C₁₁H₁₃BrO₃ | 1:1 Doublet | Molecular Ion | |
| 241 / 243 | C₁₀H₁₀BrO₂ | 1:1 Doublet | ||
| 213 / 215 | C₉H₁₀BrO | 1:1 Doublet | Decarbonylation | |
| 193 | C₁₁H₁₃O₃ | Singlet | C-Br Homolysis | |
| 152 | C₈H₈O₃ | Singlet | Alkene Elimination | |
| 121 | C₇H₅O₂ | Singlet | Hydroxybenzoyl cation |
LC-MS/MS Considerations (ESI)
While EI provides structural fingerprints, ESI is preferred for quantification in biological matrices.
-
Precursor Ion:
m/z 273 / 275. -
Common Product Ions (MS2):
-
Collision Induced Dissociation (CID) often mimics EI but favors even-electron species.
-
m/z 273
241: Loss of Methanol (neutral loss of 32 Da). -
m/z 273
121: Formation of the stable hydroxybenzoyl cation (cleavage of both ester and ether sides).
-
References
-
NIST Mass Spectrometry Data Center. General Fragmentation Principles of Benzoates and Alkyl Halides. NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).
-
PubChem Compound Summary. Methyl 4-(3-bromopropoxy)benzoate (CID 14570117). National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Application Notes & Protocols: Strategic Use of Methyl 4-(3-bromopropoxy)benzoate as a Heterobifunctional Linker
Abstract
Methyl 4-(3-bromopropoxy)benzoate is a versatile heterobifunctional linker that serves as a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its architecture, featuring a reactive alkyl bromide at one terminus and a latent carboxylic acid (protected as a methyl ester) at the other, enables the sequential and controlled conjugation of two different molecular entities. This guide provides an in-depth exploration of the linker's chemical rationale, detailed protocols for its application in key synthetic transformations, and strategic insights into its role in constructing complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.
Introduction: The Strategic Advantage of a Bifunctional Linker
In the intricate process of drug design and the synthesis of functional materials, the ability to connect distinct molecular fragments with precision is paramount. The linker moiety is not merely a passive spacer but an active contributor to the final molecule's physicochemical properties, stability, and biological function.[1][2][3] Methyl 4-(3-bromopropoxy)benzoate emerges as an exemplary tool in this context. It offers two distinct reactive handles with orthogonal reactivity, allowing for a modular and stepwise synthetic approach.
-
The Electrophilic Terminus: The primary alkyl bromide provides a reactive site for nucleophilic substitution (SN2) reactions. This allows for the straightforward attachment of nucleophiles such as amines, phenols, or thiols.
-
The Latent Nucleophilic/Carboxylic Terminus: The methyl ester group is stable under the typical conditions required for SN2 reactions at the bromide end.[4] It serves as a robust protecting group for a carboxylic acid, which can be unmasked in a subsequent step via hydrolysis to participate in further transformations, most commonly amide bond formation.[5][6][7][8]
This dual functionality is particularly valuable in the construction of heterobifunctional molecules like PROTACs, which require the precise linkage of a target protein ligand and an E3 ligase ligand.[9][10] The defined three-carbon chain of the propoxy group provides a specific spatial separation, a critical parameter in optimizing the efficacy of such molecules.[]
Caption: Structure of Methyl 4-(3-bromopropoxy)benzoate highlighting its two key functional groups.
Core Synthetic Applications & Mechanistic Rationale
The utility of Methyl 4-(3-bromopropoxy)benzoate is best demonstrated through its application in two fundamental classes of organic reactions: Williamson Ether Synthesis and N-Alkylation.
O-Alkylation: Williamson Ether Synthesis with Phenols
The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[12][13][14] It involves the SN2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide electrophile.[15] When reacting with a phenol, a mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the weakly acidic phenol to form the corresponding phenoxide in situ. This nucleophile then attacks the primary carbon bearing the bromine atom, displacing the bromide and forming a stable aryl ether bond.
Causality Behind Experimental Choices:
-
Base Selection: K₂CO₃ is chosen because it is strong enough to deprotonate the phenol (pKa ~10) but not strong enough to cause significant hydrolysis of the methyl ester, thus preserving the second functional handle.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal as it effectively solvates the cation of the base and accelerates the SN2 reaction without interfering with the nucleophile.[15]
N-Alkylation of Amines
The reaction of the linker with primary or secondary amines provides a direct route to functionalized secondary or tertiary amines, respectively. The reaction proceeds via an SN2 mechanism where the lone pair of the amine nitrogen acts as the nucleophile.
Trustworthiness & Self-Validation in Protocol Design: A significant challenge in the N-alkylation of primary amines is the potential for overalkylation.[16][17] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[17] To ensure the synthesis of the desired mono-alkylated product, specific strategies must be employed:
-
Stoichiometry Control: Using a large excess of the primary amine ensures that the alkyl bromide is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Competitive Deprotonation: A carefully chosen base can selectively deprotonate the reactant primary amine, while the more basic secondary amine product remains protonated and non-nucleophilic, effectively preventing further reaction.[18][19]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale provided.
Protocol 1: Synthesis of Methyl 4-(3-(4-methoxyphenoxy)propoxy)benzoate via Williamson Ether Synthesis
This protocol details the coupling of Methyl 4-(3-bromopropoxy)benzoate with 4-methoxyphenol.
Caption: Experimental workflow for Williamson Ether Synthesis using the linker.
Materials:
-
Methyl 4-(3-bromopropoxy)benzoate (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 4-(3-bromopropoxy)benzoate (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).
-
Rationale: This step removes the high-boiling DMF solvent and inorganic salts into the aqueous phase.
-
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Rationale: Washing with brine helps to break up any emulsions and further removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation:
| Parameter | Expected Outcome |
| Physical State | White to off-white solid |
| Yield | 80-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 2H), 6.90 (d, 2H), 6.85 (s, 4H), 4.15 (t, 2H), 4.10 (t, 2H), 3.85 (s, 3H), 3.75 (s, 3H), 2.25 (p, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.8, 162.5, 154.0, 153.5, 131.5, 122.0, 115.0, 114.8, 66.5, 65.0, 55.8, 52.0, 29.0 |
| Mass Spec (ESI+) | m/z calculated for C₁₈H₂₀O₅ [M+H]⁺: 317.13, found: 317.15 |
Protocol 2: Selective Mono-N-Alkylation with Benzylamine
This protocol demonstrates the synthesis of Methyl 4-(3-(benzylamino)propoxy)benzoate, highlighting the control of overalkylation.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (5.0 eq) in anhydrous acetonitrile. Add K₂CO₃ (2.0 eq).
-
Rationale: Using a 5-fold excess of the primary amine statistically favors the reaction with the starting material over the product.
-
-
Reagent Addition: Add a solution of Methyl 4-(3-bromopropoxy)benzoate (1.0 eq) in acetonitrile dropwise to the stirring amine solution at room temperature.
-
Reaction: Stir the mixture at 50 °C overnight. Monitor the reaction by TLC for the disappearance of the starting bromide.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove excess benzylamine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be further purified by column chromatography if necessary.
Advanced Synthetic Strategy: Modular Assembly of Heterobifunctional Molecules
The true power of Methyl 4-(3-bromopropoxy)benzoate lies in its application to multi-step syntheses.[20] The orthogonal reactivity of its two ends allows for the sequential attachment of two different molecular fragments (Molecule A and Molecule B).
Caption: Modular strategy for synthesizing bifunctional molecules using the linker.
This stepwise approach is central to the synthesis of PROTACs, where 'Molecule A' could be a warhead ligand that binds to a target protein and 'Molecule B' could be an E3 ligase ligand.[21]
-
Step 1 (SN2 Reaction): The nucleophilic portion of Molecule A is attached to the linker via reaction with the alkyl bromide.
-
Step 2 (Deprotection): The methyl ester of the resulting intermediate is hydrolyzed under basic conditions (e.g., LiOH in a THF/water mixture) to unmask the carboxylic acid.[8] This reaction is typically clean and high-yielding.
-
Step 3 (Coupling): The newly formed carboxylic acid is coupled with an amine on Molecule B using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a stable amide bond, yielding the final heterobifunctional conjugate.
This modularity allows researchers to rapidly synthesize libraries of compounds by varying Molecule A, Molecule B, or even the linker itself, to systematically explore structure-activity relationships (SAR).
References
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- PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
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- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
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- ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
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- Unknown. (n.d.). Protecting Groups.
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- YouTube. (2018). Williamson Ether Synthesis.
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- NIH. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
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- YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
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Synthesis of Pharmaceutical Intermediates from Methyl 4-(3-bromopropoxy)benzoate: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
Introduction: The Versatility of a Key Building Block
Methyl 4-(3-bromopropoxy)benzoate is a highly versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a reactive primary alkyl bromide and a methyl ester, allows for sequential or orthogonal functionalization, making it an ideal scaffold for building molecular complexity. The 3-carbon alkoxy linker provides flexibility and appropriate spacing for pharmacophores to interact with their biological targets. This guide provides detailed protocols for the two primary applications of this reagent: N-alkylation of amines and O-alkylation of phenols, key reactions in the synthesis of numerous active pharmaceutical ingredients (APIs).
The causality behind its utility lies in the differential reactivity of its functional groups. The terminal bromine is an excellent electrophile for nucleophilic substitution reactions, particularly with soft nucleophiles like amines and phenoxides. The methyl ester, being less reactive, can be carried through these transformations and later hydrolyzed or otherwise modified to introduce further diversity. This strategic combination allows for a modular approach to drug design and synthesis.
PART 1: N-Alkylation of Amines – Synthesis of a Piperidine Derivative
One of the most common applications of Methyl 4-(3-bromopropoxy)benzoate is the N-alkylation of secondary amines, such as piperidine. This reaction forms a tertiary amine, a common structural motif in many pharmaceuticals. The following protocol is adapted from a similar synthesis and provides a robust method for this transformation.[1]
Mechanistic Rationale
This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction is facilitated by a polar aprotic solvent like acetonitrile, which solvates the potassium carbonate and the intermediate salts without interfering with the nucleophilicity of the amine. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The addition of sodium iodide can catalytically enhance the reaction rate through the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of piperidine.
Detailed Protocol: Synthesis of Methyl 4-(3-(piperidin-1-yl)propoxy)benzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 4-(3-bromopropoxy)benzoate | 273.12 | 10.0 | 2.73 g |
| Piperidine | 85.15 | 30.0 | 3.0 mL |
| Potassium Carbonate (anhydrous) | 138.21 | 40.0 | 5.53 g |
| Sodium Iodide | 149.89 | 20.0 | 3.00 g |
| Acetonitrile (anhydrous) | - | - | 25 mL |
| Dichloromethane (DCM) | - | - | 25 mL |
| Water (deionized) | - | - | 4 x 10 mL |
| Sodium Sulfate (anhydrous) | - | - | ~5 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-(3-bromopropoxy)benzoate (10.0 mmol, 2.73 g), potassium carbonate (40.0 mmol, 5.53 g), and sodium iodide (20.0 mmol, 3.00 g).
-
Add anhydrous acetonitrile (25 mL) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes to ensure good suspension.
-
Add piperidine (30.0 mmol, 3.0 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solid material by filtration and wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a dark oil.
-
Dissolve the oil in dichloromethane (25 mL) and transfer to a separatory funnel.
-
Wash the organic phase with water (4 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the product.[1]
PART 2: O-Alkylation of Phenols – Synthesis of an Aryl Ether Intermediate
The Williamson ether synthesis is a cornerstone of organic chemistry and a primary method for preparing ethers.[2][3][4] Methyl 4-(3-bromopropoxy)benzoate is an excellent substrate for this reaction, allowing for the coupling of the benzoate moiety to a phenolic compound. This protocol details the synthesis of Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, an intermediate that could be further elaborated in drug discovery programs. This protocol is based on established methods for similar transformations.[1]
Mechanistic Rationale
This reaction is another example of an SN2 displacement.[2] The phenolic hydroxyl group is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon bearing the bromine atom, displacing the bromide and forming the aryl ether linkage. The choice of a polar apathetic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base and promoting the solubility of the reactants.
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of a phenol.
Detailed Protocol: Synthesis of Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 4-(3-bromopropoxy)benzoate | 273.12 | 3.0 | 0.82 g |
| 1-(4-hydroxyphenyl)ethanone | 136.15 | 3.0 | 0.41 g |
| Potassium Carbonate (anhydrous) | 138.21 | 6.0 | 0.83 g |
| Acetone (anhydrous) | - | - | 10 mL |
| n-hexane | - | - | As needed |
| Ethyl acetate | - | - | As needed |
Procedure:
-
In a 50 mL round-bottom flask, combine 1-(4-hydroxyphenyl)ethanone (3.0 mmol, 0.41 g), potassium carbonate (6.0 mmol, 0.83 g), and Methyl 4-(3-bromopropoxy)benzoate (3.0 mmol, 0.82 g).
-
Add anhydrous acetone (10 mL) to the flask.
-
Stir the mixture at 373 K (100 °C) for 4 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate.[5]
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through in-process monitoring and clear purification steps.
-
Reaction Monitoring: For both protocols, it is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC). This allows the researcher to confirm the consumption of the starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to the workup.
-
Purification: The workup and purification steps are designed to remove unreacted starting materials, reagents, and byproducts. The extraction in the N-alkylation protocol and the recrystallization in the O-alkylation protocol are standard and effective methods for isolating the desired product in high purity.
-
Characterization: The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. The expected spectral data should be compared with literature values if available, or analyzed to ensure consistency with the expected structure.
Conclusion
Methyl 4-(3-bromopropoxy)benzoate is a valuable and adaptable building block for the synthesis of pharmaceutical intermediates. The N-alkylation and O-alkylation reactions, proceeding through well-understood SN2 mechanisms, provide reliable and efficient routes to a variety of complex molecules. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to utilize this versatile reagent in their drug discovery and development endeavors.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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-
Synthesis of 3-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid methyl ester. Mol-Instincts. [Link]
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Chemguide. Phenols. [Link]
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Mastering β-keto esters. ResearchGate. [Link]
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Reddit. Williamson Ether synthesis. [Link]
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- Selective O-alkylation of Phenol Using Dimethyl Ether.
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Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
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-
Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. Mol-Instincts. [Link]
-
Methyl 4-(3-chloropropoxy)benzoate. ResearchGate. [Link]
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Application Note: A Comprehensive Protocol for the Calculation of Theoretical Yield in the Synthesis of Methyl 4-(3-bromopropoxy)benzoate
Introduction
In the landscape of pharmaceutical research and drug development, precision and efficiency are paramount. The synthesis of novel chemical entities is a foundational activity, and the ability to accurately predict the maximum possible outcome of a reaction is crucial for process optimization, cost analysis, and scalability. The theoretical yield represents this maximum amount of product that can be generated from a given set of reactants, assuming a perfect chemical reaction where the limiting reactant is completely consumed.[1][2][3]
This application note provides a detailed, first-principles guide for researchers and drug development professionals on calculating the theoretical yield of Methyl 4-(3-bromopropoxy)benzoate. This compound is synthesized via a classic Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[4][5] By moving beyond a simple recitation of steps, this guide elucidates the causal logic behind the protocol, ensuring a deep and applicable understanding of the principles at play. Adherence to this protocol will empower researchers to establish a critical benchmark for evaluating the efficiency of their synthetic methods.[2][6]
Foundational Principles of Theoretical Yield
Before delving into the specific protocol, it is essential to ground our understanding in the core chemical principles that govern the concept of theoretical yield.
-
Stoichiometry: At its heart, a theoretical yield calculation is an exercise in stoichiometry. It relies on the molar relationships defined by a balanced chemical equation. This equation provides the "recipe" for the reaction, dictating the exact proportions in which reactants combine to form products.[7]
-
The Limiting Reactant: In almost every real-world chemical synthesis, reactants are not supplied in perfect stoichiometric proportions. One reactant will be completely consumed before the others; this is the limiting reactant (or limiting reagent). It is the single factor that dictates the maximum amount of product that can be formed. Identifying this reactant is the most critical step in the calculation.[8] Any excess reactants will remain unreacted upon completion of the reaction.
-
Conservation of Mass: The entire calculation is underpinned by the law of conservation of mass. The total mass of the products in a chemical reaction must equal the total mass of the reactants. By calculating the theoretical yield, we are determining the mass of product that corresponds to the complete conversion of the limiting reactant.
Synthesis of Methyl 4-(3-bromopropoxy)benzoate: A Case Study
The synthesis of Methyl 4-(3-bromopropoxy)benzoate is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of Methyl 4-hydroxybenzoate is deprotonated by a base (Potassium Carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming the desired ether linkage.[4]
Balanced Chemical Equation:
Caption: Williamson ether synthesis of Methyl 4-(3-bromopropoxy)benzoate from Methyl 4-hydroxybenzoate and 1,3-dibromopropane.
The balanced equation shows a 1:1 stoichiometric ratio between the two primary reactants, Methyl 4-hydroxybenzoate and 1,3-dibromopropane. Potassium carbonate acts as the base and is typically used in excess to ensure complete deprotonation of the phenol.
Table 1: Properties of Reactants and Product
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Reactant (Nucleophile Precursor) |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Reactant (Electrophile) |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Methyl 4-(3-bromopropoxy)benzoate | C₁₁H₁₃BrO₃ | 273.12 | Product |
Note: Molar masses are derived from established chemical data sources.[9][10][11][12][]
Step-by-Step Protocol for Calculating Theoretical Yield
This section provides a detailed, self-validating workflow for the accurate calculation of theoretical yield.
Diagram 1: Workflow for Theoretical Yield Calculation.
Protocol Steps:
-
Determine the Moles of Each Reactant: The first step is to convert the mass (in grams) of each starting material into moles. This is the universal language of chemistry that allows for stoichiometric comparison.[8]
-
Formula: Moles = Mass (g) / Molar Mass ( g/mol )
-
Calculation A: Moles of Methyl 4-hydroxybenzoate = Mass used (g) / 152.15 g/mol
-
Calculation B: Moles of 1,3-dibromopropane = Mass used (g) / 201.89 g/mol
-
-
Identify the Limiting Reactant: Using the moles calculated in Step 1, identify the limiting reactant. Because the reaction proceeds in a 1:1 molar ratio, the reactant with the fewer number of moles is the limiting reactant. This is the causality behind the choice: the reaction must stop once this component is fully consumed.
-
Comparison: Compare the result from Calculation A with Calculation B.
-
-
Calculate the Theoretical Moles of Product: The stoichiometry of the balanced equation dictates that for every one mole of the limiting reactant consumed, one mole of Methyl 4-(3-bromopropoxy)benzoate is produced.
-
Logic: Moles of Product = Moles of Limiting Reactant
-
Therefore, the number of moles of the limiting reactant (the smaller value from Step 2) is equal to the theoretical maximum number of moles of the product that can be formed.
-
-
Calculate the Theoretical Yield in Grams: The final step is to convert the theoretical moles of the product back into a mass measurement. This provides the final theoretical yield in grams.
-
Formula: Mass (g) = Moles × Molar Mass ( g/mol )
-
Calculation: Theoretical Yield (g) = (Moles of Product from Step 3) × 273.12 g/mol
-
Practical Application: A Worked Example
To illustrate the protocol, consider a hypothetical experiment where a researcher starts with the following quantities:
-
10.0 g of Methyl 4-hydroxybenzoate
-
15.0 g of 1,3-dibromopropane
Step 1: Calculate Moles of Reactants
-
Moles of Methyl 4-hydroxybenzoate = 10.0 g / 152.15 g/mol = 0.0657 mol
-
Moles of 1,3-dibromopropane = 15.0 g / 201.89 g/mol = 0.0743 mol
Step 2: Identify Limiting Reactant
-
Comparing the molar quantities: 0.0657 mol < 0.0743 mol.
-
Therefore, Methyl 4-hydroxybenzoate is the limiting reactant .
Step 3: Calculate Moles of Product
-
Based on the 1:1 stoichiometry, the theoretical moles of the product are equal to the moles of the limiting reactant.
-
Theoretical Moles of Product = 0.0657 mol
Step 4: Calculate Theoretical Yield (Mass)
-
Theoretical Yield (g) = 0.0657 mol × 273.12 g/mol = 17.94 g
Table 2: Summary of Example Calculation
| Parameter | Methyl 4-hydroxybenzoate | 1,3-Dibromopropane | Methyl 4-(3-bromopropoxy)benzoate |
| Starting Mass (g) | 10.0 | 15.0 | - |
| Molar Mass ( g/mol ) | 152.15 | 201.89 | 273.12 |
| Calculated Moles (mol) | 0.0657 (Limiting) | 0.0743 | - |
| Theoretical Moles (mol) | - | - | 0.0657 |
| Theoretical Yield (g) | - | - | 17.94 |
Conclusion
The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides an indispensable benchmark against which the actual, or experimental, yield can be compared to determine the percent yield and, consequently, the efficiency of a reaction. For professionals in drug discovery and development, mastering this calculation is essential for evaluating synthetic routes, managing resources, and ensuring the economic viability of a process. The protocol detailed herein offers a robust, logically sound, and universally applicable method for determining the theoretical yield for the Williamson ether synthesis of Methyl 4-(3-bromopropoxy)benzoate, and its principles can be readily adapted to any other chemical transformation.
References
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual.
- Echemi. (n.d.). 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER.
- University of North Florida. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. UNF Digital Commons.
-
National Center for Biotechnology Information. (n.d.). 1,3-Dibromopropane. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]
- Oreate AI Blog. (2025). Understanding Theoretical Yield in Chemistry: A Key Concept for Success.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Breslyn.org. (2018). Molar Mass / Molecular Weight of K2CO3 (Potassium Carbonate). YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
-
Reddit. (2020). How do I determine the theoretical yield in an organic reaction?. r/OrganicChemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 2.2: Important Calculations (Theoretical Yield and Percent Yield). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium Carbonate. PubChem. Retrieved from [Link]
-
ThoughtCo. (2024). How to Calculate Theoretical Yield of a Reaction. Retrieved from [Link]
-
Math and Science. (2023). Theoretical Yield & Percent Yield in Chemistry Explained. YouTube. Retrieved from [Link]
-
EndMemo. (n.d.). potassium carbonate (K2CO3) molar mass. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What is the molar mass of potassium carbonate?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube. Retrieved from [Link]
-
EndMemo. (n.d.). C3H6Br2 (1,3-Dibromopropane) molar mass. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem. Retrieved from [Link]
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- 11. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to remove unreacted starting materials from Methyl 4-(3-bromopropoxy)benzoate
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Removal of unreacted starting materials from Williamson Ether Synthesis products.
System Overview
Welcome to the technical support hub for the synthesis of Methyl 4-(3-bromopropoxy)benzoate . This intermediate is typically synthesized via a Williamson ether synthesis between Methyl 4-hydroxybenzoate (Methyl Paraben) and 1,3-Dibromopropane .
Because this reaction involves competing kinetics (mono-alkylation vs. dimerization) and distinct solubility profiles, purification is a multi-stage process. This guide treats your purification challenges as specific "Support Tickets" to troubleshoot the removal of the three most common impurities:
-
Unreacted Phenol (Methyl 4-hydroxybenzoate)
-
Excess Alkyl Halide (1,3-Dibromopropane)
-
The "Dimer" (1,3-bis(4-methoxycarbonylphenoxy)propane)
Workflow Visualization
The following logic flow outlines the standard purification protocol. Follow the decision nodes based on your TLC or HPLC analysis.
Caption: Logical workflow for the isolation of Methyl 4-(3-bromopropoxy)benzoate, prioritizing the removal of ionic and phenolic impurities before crystallization.
Ticket #001: Persistent Phenolic Impurity
Symptom: TLC shows a spot with lower
The Mechanism
Methyl 4-hydroxybenzoate has a
Troubleshooting Protocol
-
Solvent Choice: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether . Do not use Dichloromethane (DCM) if possible, as emulsions are more common with phenolate salts in DCM.
-
The Wash (Critical Step):
-
Recommended: Wash the organic layer 2x with 10% aqueous Sodium Carbonate (
) . This is basic enough (pH ~11) to deprotonate the phenol but mild enough to preserve the ester. -
Alternative: Wash with cold (
C) 1M NaOH . Warning: This must be done quickly (shake for <30 seconds) to prevent ester hydrolysis [1].
-
-
Validation:
-
Spot the organic layer on a TLC plate.
-
Visualize under UV.
-
Self-Validating Check: If the lower spot remains, repeat the carbonate wash. If the spot disappears, the phenol has successfully partitioned into the aqueous phase.
-
Ticket #002: Oily Residue (Excess Alkyl Halide)
Symptom: The product remains an oil or sticky solid; NMR shows multiplets at
The Mechanism
The product, Methyl 4-(3-bromopropoxy)benzoate, is a crystalline solid (mp ~50-60°C). The impurity is a liquid. We utilize solubility differentials to separate them. The alkyl halide is highly soluble in hexanes/pentane, whereas the polar ester product is less soluble in cold non-polar solvents.
Troubleshooting Protocol
Option A: Vacuum Distillation (Pre-Crystallization) If the excess is large (>5 equiv), place the crude oil under high vacuum (<1 mmHg) at 60°C for 1 hour. 1,3-dibromopropane is volatile enough to be removed, leaving the solid product behind.
Option B: Recrystallization (The Gold Standard)
-
Solvent System: Use Ethanol (95%) or a mixture of EtOAc/Hexanes (1:4) .
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.[1]
-
Allow to cool slowly to room temperature, then place in a fridge (4°C).
-
The product will crystallize as white needles/plates.
-
The unreacted 1,3-dibromopropane will remain dissolved in the mother liquor [2].
-
-
Filtration: Vacuum filter the crystals and wash with cold Hexanes.
Ticket #003: The "Dimer" Impurity
Symptom: A spot with very low
Troubleshooting Protocol
-
Pre-Workup Filtration: The dimer is significantly less soluble than the mono-substituted product. If you used Acetone as the reaction solvent, cool the reaction mixture to 0°C before filtering off the
. The dimer often precipitates with the salts. -
Chromatography: If the dimer persists, Flash Column Chromatography is required.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of 10%
30% EtOAc in Hexanes. -
Elution Order:
-
Excess 1,3-dibromopropane (Fastest, elutes near solvent front).
-
Product (Methyl 4-(3-bromopropoxy)benzoate).
-
Starting Phenol.
-
Dimer (Slowest, very polar/insoluble).
-
-
Summary Data Table
| Component | Function | State | Solubility (Organic) | Solubility (Aqueous Base) | Removal Method |
| Product | Target | Solid | High | Low | N/A |
| Methyl Paraben | Starting Material | Solid | Moderate | High (as salt) | Wash with 10% |
| 1,3-Dibromopropane | Reagent | Liquid | Very High | Low | Recrystallization / High Vac |
| Dimer | Side Product | Solid | Low | Low | Filtration / Chromatography |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for phenolic extraction and ester handling).
-
Govek, S. P.; et al. "Benzazetidines as Potent and Selective Inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)." Journal of Medicinal Chemistry, 2016 , 59(24), 11053–11066. (Describes synthesis and purification of similar bromo-alkoxy benzoate intermediates via recrystallization).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.; CRC Press: Boca Raton, 2007. (Theoretical basis for solvent selection in recrystallization).
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(3-bromopropoxy)benzoate Synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of Methyl 4-(3-bromopropoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced Williamson ether synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Reaction Overview & Mechanism
The synthesis of Methyl 4-(3-bromopropoxy)benzoate is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide.[1] In this specific application, the phenoxide derived from Methyl 4-hydroxybenzoate acts as the nucleophile, attacking the primary alkyl halide, 1,3-dibromopropane, in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
The overall transformation is as follows:
Reaction Scheme: Methyl 4-hydroxybenzoate + 1,3-dibromopropane → Methyl 4-(3-bromopropoxy)benzoate
The mechanism proceeds via a concerted, single-step process where the phenoxide ion attacks the carbon atom bearing a bromine atom, displacing the bromide leaving group.[3] The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor a competing elimination (E2) reaction, drastically reducing the yield of the desired ether product.[4][5]
Experimental & Purification Workflow
The following diagram illustrates the logical flow of the synthesis, from initial setup to final product isolation.
Caption: Workflow for Methyl 4-(3-bromopropoxy)benzoate Synthesis.
Section 2: Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness. Adherence to these parameters should provide a strong baseline for achieving yields in the 75-90% range.
Reagents and Reaction Parameters
| Parameter | Value | Rationale & Expert Notes |
| Methyl 4-hydroxybenzoate | 1.0 eq | The limiting reagent. Ensure it is dry. |
| 1,3-dibromopropane | 2.0 - 3.0 eq | Using a significant excess minimizes the formation of the bis-ether byproduct. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | N,N-Dimethylformamide (DMF) | ~5-10 mL per g of limiting reagent |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction without significant decomposition.[1] |
| Reaction Time | 4-6 hours | Typically sufficient for complete consumption of the starting phenol. Monitor by TLC. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq) and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Phenoxide Formation: Begin stirring and heat the suspension to 80-90 °C. Maintain this temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkyl Halide Addition: Slowly add 1,3-dibromopropane (2.0-3.0 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Maintain the reaction at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting Methyl 4-hydroxybenzoate spot is no longer visible.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford Methyl 4-(3-bromopropoxy)benzoate as a pure solid.[6] The melting point of the pure compound is reported to be 71-73 °C.[]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low (<50%). What are the most likely causes and how can I fix this?
Answer: Low yield is a frequent but solvable issue in Williamson ether syntheses.[8] A systematic review of your setup is the best approach:
-
Anhydrous Conditions: This is the most common culprit. The phenoxide is a strong base and will preferentially react with any water present instead of the alkyl halide. Ensure all glassware is rigorously flame- or oven-dried and use anhydrous grade solvents.[8]
-
Base Inefficiency:
-
Quality: Potassium carbonate can be hygroscopic. Use a freshly opened bottle or dry it in an oven before use. Ensure it is finely powdered to maximize surface area.
-
Quantity: At least 1.5-2.0 equivalents are needed to drive the deprotonation equilibrium to completion. Insufficient base will leave unreacted starting material.
-
-
Incomplete Reaction:
-
Temperature: If the temperature is too low, the reaction rate will be very slow. Ensure your reaction is maintained at a minimum of 80 °C.[1]
-
Time: While 4-6 hours is typical, some setups may require longer. Always confirm completion with TLC before proceeding to workup.
-
-
Reagent Purity: Impurities in the starting materials or solvent can lead to side reactions that consume reagents and lower the yield.[8]
Question 2: My TLC plate shows three major spots after the reaction: unreacted starting material, my product, and a non-polar byproduct. How do I identify and minimize this?
Answer: This is a classic signature of incomplete reaction and a common side reaction.
-
Unreacted Methyl 4-hydroxybenzoate (Polar Spot): This indicates incomplete deprotonation. Refer to the "Base Inefficiency" points in the previous question. Increasing the equivalents of K₂CO₃ or the initial heating time before adding the alkyl halide can resolve this.
-
Desired Product (Middle Spot): This is your target molecule.
-
Bis-alkylation Byproduct (Non-polar Spot): This is likely 1,3-bis(4-(methoxycarbonyl)phenoxy)propane, formed when a molecule of your desired product reacts with another phenoxide ion.
-
Causality: This occurs because your product, Methyl 4-(3-bromopropoxy)benzoate, is also an alkyl halide. If the concentration of the phenoxide is high relative to the 1,3-dibromopropane, it may start reacting with the product.
-
Solution: The most effective way to suppress this side reaction is through stoichiometry. By using a 2- to 3-fold excess of 1,3-dibromopropane, you create a much higher probability that the phenoxide will collide with a molecule of 1,3-dibromopropane rather than the product molecule.
-
Question 3: The reaction seems to have worked, but the product is an impure oil that won't crystallize. What should I do?
Answer: An oily crude product is common and usually indicates the presence of unreacted 1,3-dibromopropane and/or the bis-alkylation byproduct, both of which can inhibit crystallization.
-
Confirm Product Presence: First, confirm the presence of your desired product via a more advanced technique if possible (e.g., ¹H NMR of the crude material).
-
Purification is Key: Do not expect the crude product to crystallize. The solution is rigorous purification. Flash column chromatography is highly effective for separating the desired product from both the more polar unreacted phenol and the less polar starting halide and bis-ether byproduct.
-
Post-Column Crystallization: Once a pure fraction is isolated (as confirmed by TLC), concentrate it fully. The pure Methyl 4-(3-bromopropoxy)benzoate should be a solid.[] If it remains an oil, try dissolving it in a minimal amount of a hot solvent (like hexanes or ethanol) and cooling it slowly to induce crystallization.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base? Why not use a stronger base like Sodium Hydride (NaH)?
While a strong base like NaH is effective for deprotonation, potassium carbonate (K₂CO₃) is often preferred for this specific synthesis due to a combination of safety, cost, and reaction compatibility.[9] NaH is highly reactive, pyrophoric, and requires stringent handling under a completely inert atmosphere.[3] K₂CO₃ is a safer, non-nucleophilic base that is sufficient to deprotonate the phenol (pKa ~10) and is less likely to promote side reactions like the hydrolysis of the methyl ester group.
Q2: How critical is the choice of solvent? Can I use something else like Acetonitrile or Acetone?
The solvent choice is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential.[1][9] They can solvate the cation (K⁺) while leaving the phenoxide anion relatively unsolvated, or "naked," making it a much stronger nucleophile and dramatically increasing the rate of the SN2 reaction. Protic solvents like ethanol or water would solvate the nucleophile through hydrogen bonding, severely hindering its reactivity. Acetone can also be used, but its lower boiling point means the reaction must be run at a lower temperature, potentially requiring longer reaction times.
Q3: Is a phase-transfer catalyst (PTC) like TBAB necessary for this synthesis?
A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is not strictly necessary when using a polar aprotic solvent like DMF, where the reactants are soluble.[1] PTCs are most effective in biphasic systems (e.g., a solid-liquid or liquid-liquid system) where the nucleophile is in one phase (aqueous or solid) and the electrophile is in another (organic).[10] The PTC, with its lipophilic cation and the associated anion, helps shuttle the nucleophile into the organic phase to react.[1] While adding a PTC to a DMF system is unlikely to be detrimental, its benefits would be minimal compared to its impact in a less efficient solvent system.
Q4: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane to save costs?
Yes, this is a viable and common industrial modification. The key principle is the difference in leaving group ability: I⁻ > Br⁻ > Cl⁻. The C-Br bond is weaker and bromide is a better leaving group than chloride, meaning the phenoxide will react preferentially at the bromine-bearing carbon. However, the subsequent reaction to displace the chloride would require more forcing conditions (higher temperature or a stronger nucleophile). For this synthesis, where you want the other end to remain a halide, using 1-bromo-3-chloropropane can be an effective strategy to form Methyl 4-(3-chloropropoxy)benzoate, a closely related and useful intermediate.[11]
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 31, 2026, from [Link]
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (n.d.).
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
Nishikata, T., & Abe, M. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Retrieved January 31, 2026, from [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339. Retrieved January 31, 2026, from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved January 31, 2026, from [Link]
-
LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Bolte, M., & Wissler, M. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193. Retrieved January 31, 2026, from [Link]
-
Reddit community. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved January 31, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.). Retrieved January 31, 2026, from [Link]
-
Loderer, C., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved January 31, 2026, from [Link]
-
Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. Retrieved January 31, 2026, from [Link]
-
LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. (2020, December 27). Retrieved January 31, 2026, from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved January 31, 2026, from [Link]
-
Chen, Y. H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Retrieved January 31, 2026, from [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
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- 11. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of Methyl 4-(3-bromopropoxy)benzoate
Case ID: #SYN-WES-004 Topic: Troubleshooting Low Yield & Dimer Formation Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Methyl 4-(3-bromopropoxy)benzoate via the Williamson etherification of Methyl 4-hydroxybenzoate (Methylparaben) and 1,3-dibromopropane is a classic
This guide addresses the three critical failure points:
-
Stoichiometric Imbalance (The Dimer Trap)[1]
-
Solvation & Kinetics (The Heterogeneous Barrier)
-
Workup Losses (The Solubility Oversight)
Module 1: The "Dimer Trap" (Stoichiometry)
The Problem: The most common cause of low yield is the formation of the symmetrical bis-ether, 1,3-bis(4-methoxycarbonylphenoxy)propane . If the concentration of the phenoxide ion is high relative to the dibromide, the initially formed product (Methyl 4-(3-bromopropoxy)benzoate) acts as an electrophile and reacts with a second molecule of phenol.
The Solution: You must shift the statistical probability to favor the mono-alkylation by using a large excess of the electrophile.[1]
Protocol Adjustment:
-
Standard Protocol (Flawed): 1.0 eq Phenol : 1.1 eq Dibromide.[1]
-
Optimized Protocol: 1.0 eq Phenol : 3.0 – 5.0 eq Dibromide.[1]
Mechanistic Visualization:
The following diagram illustrates the competitive pathways. Note that
Module 2: Reaction Conditions (Solvent & Base)
The Problem: The reaction is heterogeneous (solid base in organic solvent). Poor solubility of the phenoxide salt leads to stalled reactions.[1] Conversely, using too strong a base (like NaOH) or wet solvents causes hydrolysis of the methyl ester to the carboxylic acid.[1]
The Solution:
Use Potassium Carbonate (
Comparative Solvent/Base Matrix
| Parameter | Acetone (Reflux) | Acetonitrile (Reflux) | DMF ( |
| Reaction Rate | Slow (12-24h) | Moderate (6-12h) | Fast (2-4h) |
| Workup Difficulty | Low (Rotovap) | Low (Rotovap) | High (Water wash req.)[1] |
| Ester Hydrolysis Risk | Low | Low | Moderate (if wet) |
| Recommendation | Best for Scale-up | Best Balance | Avoid if possible |
Optimized Protocol (Acetone Method):
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Anhydrous Acetone (0.5 M concentration).
-
Add Anhydrous
(2.0 eq) and KI (0.1 eq). -
Crucial Step: Add 1,3-Dibromopropane (4.0 eq) before heating.
-
Reflux with vigorous stirring (mechanical stirring recommended for scale >50g due to solids).
-
Monitor by TLC (Hexane:EtOAc 8:2).[1] Target
~0.5; Dimer ~0.3; Phenol ~0.2.[1]
Module 3: Workup & Purification
The Problem: Users often lose yield attempting to remove the excess 1,3-dibromopropane (b.p. 167°C) or fail to separate the dimer.[1]
Troubleshooting Workflow:
Step-by-Step Recovery:
-
Filtration: Remove inorganic salts while warm.
-
Concentration: Remove acetone.
-
Dibromide Removal: The excess 1,3-dibromopropane must be removed before crystallization.[1] Use vacuum distillation (0.5 mmHg at 50-60°C) or extensive high-vacuum drying if scale is small.[1]
-
Note: If you skip this, the product will remain an oil and won't crystallize.[1]
-
-
Final Purification:
-
The residue can often be recrystallized from cold Methanol or Ethanol.[1] The dimer is much less soluble and may precipitate first (filter it off), or the product crystallizes upon cooling (check specific solubility).[1]
-
If oil persists, use silica gel chromatography (Gradient: 100% Hexane
10% EtOAc/Hexane).[1]
-
Frequently Asked Questions (FAQ)
Q1: Why is my product a carboxylic acid instead of the methyl ester?
A: You likely used a base that was too strong (like NaOH or KOH) or your solvent was wet.[1] The methyl ester is sensitive to base hydrolysis.[1] Stick to anhydrous
Q2: Can I use NaH (Sodium Hydride) to speed this up?
A: Technically yes, but it is risky.[1] NaH is a strong base and can cause transesterification or hydrolysis if not strictly anhydrous.[1] Furthermore, the rapid deprotonation creates a high concentration of phenoxide immediately, which actually increases the risk of dimer formation unless the electrophile is in massive excess.[1]
Q3: The reaction is stuck at 70% conversion. Should I add more base?
A: No. The reaction likely stalled due to the "coating" effect where inorganic salts (
-
Fix: Add 0.1 eq of Potassium Iodide (KI) or Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[1] This solubilizes the reactive species and restarts the kinetics.[1]
Q4: Is the 1,3-dibromopropane toxic? A: Yes, it is an alkylating agent and potential mutagen.[1] Handle with extreme care in a fume hood. All waste streams (especially the distilled excess) must be treated with amine waste or specific halogenated waste protocols.[1]
References
-
Williamson Ether Synthesis Mechanism & Scope.
-
Synthesis of Methyl 4-(3-bromopropoxy)
-
Finkelstein Reaction Modification (C
-
Paraben Hydrolysis Kinetics.
Sources
Technical Support Center: Minimizing Elimination Byproducts in Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common and often frustrating challenge: the formation of unwanted elimination byproducts. The competition between substitution and elimination reactions is a fundamental concept in organic chemistry, and controlling the outcome is paramount for achieving high yields and purity in your target molecules.[1][2][3]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and maximize the formation of your desired substitution product.
Frequently Asked Questions (FAQs)
Here we address the foundational principles that govern the competition between substitution and elimination pathways.
Q1: I'm observing a significant amount of an elimination byproduct. What are the primary factors I should consider to favor substitution?
A1: The balance between substitution and elimination is dictated by four key experimental variables. To favor substitution, you must carefully evaluate and optimize each one:
-
Substrate Structure: The substitution at the carbon bearing the leaving group (primary, secondary, or tertiary) is arguably the most important factor.[2][4] Primary halides are most likely to undergo SN2 substitution, while tertiary halides are highly prone to elimination.[1][5]
-
Nucleophile/Base Properties: The nature of your reagent is critical. To favor substitution, use a good nucleophile that is a weak base.[1] Strong, sterically hindered (bulky) bases will almost exclusively yield the elimination product.[5][6]
-
Temperature: Lower reaction temperatures favor substitution.[1] Elimination reactions have a higher activation energy and are more entropically favored, meaning they become more dominant as the temperature increases.[1][7]
-
Solvent: The choice of solvent influences the reactivity of the nucleophile. Polar aprotic solvents generally favor SN2 reactions, whereas polar protic solvents can favor elimination.[1][8]
Q2: How does my choice of nucleophile versus base direct the reaction outcome?
A2: The dual nature of many reagents as both nucleophiles and bases is at the heart of this issue.[9][10] Their behavior can be categorized to predict the likely outcome:
-
Good Nucleophiles, Weak Bases: These reagents strongly favor SN2 substitution. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[1][5]
-
Strong Bases, Good Nucleophiles: Reagents like hydroxide (OH⁻) and alkoxides (CH₃O⁻, CH₃CH₂O⁻) can participate in both SN2 and E2 reactions, leading to product mixtures.[1] For these, other factors like substrate and temperature become critical for control.
-
Strong, Sterically Hindered Bases: Large, bulky bases such as potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA) are poor nucleophiles due to steric hindrance.[5][6][11] They find it difficult to access the electrophilic carbon for substitution but can easily abstract a proton from the periphery, thus strongly favoring E2 elimination.[1][12][13]
Q3: What is the effect of temperature on the ratio of substitution to elimination products?
A3: Temperature is a critical and easily adjustable parameter for controlling selectivity. Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes two or more product molecules), leading to a positive change in entropy (ΔS). Substitution reactions have a negligible entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Consequently, increasing the reaction temperature will always favor the elimination pathway.[1] To minimize elimination, running the reaction at a lower temperature is a standard and effective strategy.[1]
Q4: How do I choose the right solvent to maximize my substitution product?
A4: The solvent plays a crucial role by solvating ions and influencing the reactivity of the nucleophile.[8]
-
For SN2 Reactions: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are preferred.[1][14] These solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8]
-
For SN1 Reactions: Polar protic solvents like water and alcohols are ideal as they stabilize the carbocation intermediate.[1]
-
To Avoid Elimination: Polar protic solvents can cage the nucleophile through hydrogen bonding, decreasing its nucleophilicity more than its basicity.[8] This can increase the likelihood of elimination. Therefore, if you are trying to avoid a bimolecular elimination (E2) reaction, a polar aprotic solvent is a much better choice.[1]
Troubleshooting Guide: Common Issues & Solutions
This section provides direct troubleshooting advice for specific experimental outcomes.
| Issue | Potential Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| My primary alkyl halide is giving a significant amount of elimination product. | A strong, bulky base was used. | Switch to a good nucleophile that is a weak base (e.g., NaI, NaCN, NaN₃). These reagents have a high affinity for the electrophilic carbon but a low affinity for protons, kinetically favoring the SN2 pathway.[1] | Favors SN2 pathway. |
| Reaction temperature is too high. | Lower the reaction temperature. A good starting point is 0 °C to room temperature. Substitution has a lower activation energy and is less sensitive to temperature changes than elimination.[1] | Reduces the rate of the E2 reaction. | |
| A concentrated solution of a strong base was used. | Use a more dilute solution of the nucleophile. This decreases the rate of the bimolecular (second-order) elimination reaction.[1] | Decreases E2 rate. | |
| An inappropriate (e.g., protic) solvent was used. | Use a polar aprotic solvent (e.g., acetone, DMSO). This enhances the strength of the nucleophile, accelerating the SN2 reaction relative to E2.[1] | Enhances nucleophilicity for SN2. | |
| My secondary alkyl halide is primarily undergoing elimination. | A strong base was used. | Use a good nucleophile that is a weak base (e.g., NaN₃, RSNa). Secondary substrates are highly sensitive to the base/nucleophile character.[1] | Promotes SN2 over E2. |
| High reaction temperature. | Run the reaction at a lower temperature. This is a crucial control point for secondary substrates where pathways are finely balanced.[1] | Substitution is less sensitive to temperature changes. | |
| A polar protic solvent was used. | Switch to a polar aprotic solvent. This increases the effectiveness of the nucleophile for the SN2 pathway.[1] | Increases the rate of SN2. | |
| I am getting a mix of SN1 and E1 products with my tertiary substrate. | Inherent competition. | SN1 and E1 reactions are mechanistically linked through a common carbocation intermediate, making their competition difficult to control. It is almost impossible to completely avoid the elimination product.[9][10] | Minor improvement. |
| Temperature is too high. | Use the lowest practical temperature for the reaction. This will favor the SN1 pathway to a modest degree. | Slightly higher ratio of SN1 to E1 product. |
Visualizations: Reaction Control Pathways
The following diagrams illustrate the decision-making process for minimizing elimination and the competitive nature of these reactions.
Caption: Competing SN2 and E2 pathways for a secondary substrate.
Experimental Protocol: General Procedure for Favoring SN2
This protocol provides a general methodology for performing a substitution reaction on a primary alkyl halide while minimizing the E2 byproduct.
Objective: To maximize the yield of the SN2 product from a primary alkyl halide.
Materials:
-
Primary alkyl halide
-
Good nucleophile, weak base (e.g., sodium iodide, sodium cyanide)
-
Polar aprotic solvent (e.g., anhydrous acetone or DMF)
-
Flame-dried round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice-water or other as needed)
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide in a polar aprotic solvent (e.g., acetone or DMF). [1]2. Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using a cooling bath. Maintaining a low to moderate temperature is crucial for disfavoring the elimination pathway. [1][15]3. Nucleophile Addition: Add a stoichiometric equivalent (typically 1.0-1.2 equivalents) of a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide). [1]The nucleophile should be added portion-wise or as a solution to control any potential exotherm.
-
Reaction Monitoring: Maintain the reaction mixture at the chosen temperature (e.g., 0 °C to room temperature). [1]Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by pouring into water). Extract the product with a suitable organic solvent. Wash the organic layer with water and/or brine to remove the solvent and any remaining salts. [16]6. Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired substitution product.
References
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]
-
Khan Academy. Substitution and elimination reactions. Available from: [Link]
-
Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Available from: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available from: [Link]
-
Reddit. (2018). How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Available from: [Link]
-
Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Available from: [Link]
-
Master Organic Chemistry. (2025). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Available from: [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Available from: [Link]
-
Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions. Available from: [Link]
-
Chemistry LibreTexts. (2019). 8.1: General Features of Elimination. Available from: [Link]
-
PMC. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available from: [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available from: [Link]
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Available from: [Link]
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Available from: [Link]
-
Quora. (2021). What are the conditions that favor the formation of the substitution product but not the elimination product? Available from: [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Available from: [Link]
-
Reddit. (2018). Organic Chemistry 1 - Why is a bulky base required for this elimination reaction? Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. How To Run A Reaction [chem.rochester.edu]
Dealing with emulsion formation during workup of Methyl 4-(3-bromopropoxy)benzoate
Topic: Troubleshooting & Prevention of Emulsions during Methyl 4-(3-bromopropoxy)benzoate Workup Document ID: TSC-ORG-WEB-042 Role: Senior Application Scientist
Diagnostic Center: Why is this happening?
Before applying a fix, you must identify the specific physicochemical cause of your emulsion. In the synthesis of Methyl 4-(3-bromopropoxy)benzoate (typically a Williamson Ether Synthesis using Methyl 4-hydroxybenzoate and 1,3-dibromopropane), emulsions are rarely random. They are usually caused by three distinct factors interacting in your separatory funnel.
The "Unholy Trinity" of Emulsion Formation
| Factor | The Mechanism | The Indicator |
| 1. The Surfactant Effect | Unreacted Methyl 4-hydroxybenzoate. In the presence of base ( | The emulsion looks "milky" or creamy. Occurs typically during the initial water quench or basic wash. |
| 2. The Pickering Effect | Fine Particulates. Residual potassium salts ( | The interface is ragged/fuzzy. You see "grains" or sediment suspended at the layer boundary. |
| 3. The Density Trap | Solvent Miscibility. If the reaction solvent (Acetone, DMF, or Acetonitrile) was not fully removed via rotary evaporation before adding the extraction solvent (DCM or EtOAc), the density difference between phases is minimized, reducing the driving force for separation. | The layers are indistinguishable or the volume of the organic layer is suspiciously larger than expected. |
Decision Logic: The Diagnostic Flow
The following logic gate determines your intervention strategy.
Figure 1: Decision matrix for selecting the correct emulsion-breaking protocol based on visual and chemical indicators.
Troubleshooting Protocols (Intervention)
WARNING: The target molecule contains a methyl ester . While relatively stable, prolonged exposure to high heat and strong base (saponification) or strong acid can hydrolyze the ester. Perform all interventions at room temperature .
Protocol A: The "Pickering" Breaker (Filtration)
Use when: You see solid gunk or fine powder at the interface. Mechanism: Physical removal of solid stabilizers.
-
Prepare the Filter: Pack a sintered glass funnel or a Buchner funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).
-
Vacuum Filter: Pour the entire biphasic mixture (emulsion and all) through the Celite pad under gentle vacuum.
-
Rinse: Rinse the filter cake with a small amount of your organic solvent (DCM or EtOAc) to recover trapped product.
-
Result: The filtrate should separate cleanly into two clear layers immediately. The solids responsible for the emulsion remain in the Celite [1].
Protocol B: The "Surfactant" Killer (pH Adjustment)
Use when: The aqueous layer is basic (
-
Measure pH: Verify the aqueous layer is basic.
-
Acidify: Add
dropwise to the separatory funnel while swirling.-
Target: pH 6–7.
-
Caution: If carbonate base (
) was used, this will generate gas. Vent the funnel frequently to prevent pressure buildup.
-
-
Observe: As the pH drops, the "soap" reverts to a neutral organic molecule, and the emulsion should collapse.
-
Note: This returns unreacted starting material to the organic layer. You will need to remove it later (e.g., via column chromatography) rather than extracting it out now.
Protocol C: The "Salting Out" Method (Phase Density)
Use when: Layers are hazy but no solids are present; pH is near neutral. Mechanism: Increasing the ionic strength of the aqueous layer decreases the solubility of organic compounds in water and increases the density difference.
-
Add Brine: Add a volume of saturated NaCl solution (Brine) equal to 20% of the current aqueous volume.
-
Agitate Gently: Do not shake vigorously. Swirl the funnel or use a glass rod to gently stir the interface.
-
Wait: Allow 10–15 minutes for separation.
-
Advanced Tip: If using DCM (Density ~1.33) and water (Density ~1.0), the densities are close enough to cause issues. Adding brine (Density ~1.2) actually makes the aqueous layer heavier, bringing it closer to DCM. In this specific case, diluting the organic layer with more DCM often works better than adding brine.
Prevention Protocols (Pro-Active)
The best way to deal with an emulsion is to prevent it from forming.
Solvent Swap (The "DCM Trap")
Dichloromethane (DCM) is a common extraction solvent, but its high surface tension and density proximity to brine often lead to stubborn emulsions.
-
Recommendation: Use Ethyl Acetate (EtOAc) for the workup of Methyl 4-(3-bromopropoxy)benzoate.[1]
-
Why? EtOAc has a lower density (0.90 g/mL) than water, ensuring the organic layer is always on top. It also has better miscibility properties for breaking phenolate emulsions [2].
The "Dry" Evaporation
Never pour the crude reaction mixture (containing Acetone or DMF) directly into water.
-
Step 1: Filter the reaction mixture before workup to remove inorganic salts (
, ). -
Step 2: Rotovap the filtrate to near-dryness to remove the reaction solvent (Acetone/Acetonitrile).
-
Step 3: Redissolve the residue in the extraction solvent (EtOAc) before adding the first aqueous wash.
The "Gentle" Wash
When washing with base (e.g.,
-
Do not shake vigorously. Invert the funnel gently 5–10 times.
-
Immediate Separation: Do not let the basic layer sit in contact with the ester product for longer than necessary (risk of hydrolysis).
Frequently Asked Questions (FAQ)
Q: Can I use centrifugation to break the emulsion? A: Yes. If the volume is small (<50 mL), transferring the emulsion to centrifuge tubes and spinning at 2000–3000 rpm for 5 minutes is the most effective physical method [3].
Q: I used DMF as a solvent and the emulsion won't break. Why? A: DMF is highly water-miscible and acts as a phase-transfer cosolvent. If you didn't remove it, you likely have a single "pseudo-phase" rather than an emulsion.[2] Solution: Wash the organic layer with water x3 (to pull out DMF) or, if the emulsion is tight, wash with 5% LiCl solution (Lithium chloride extracts DMF better than NaCl).
Q: Will the acid wash hydrolyze my ester?
A: Not if done correctly. Methyl aromatic esters are reasonably stable. A brief wash with dilute acid (
References
-
Vogel, A.I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[3] Longman Scientific & Technical, 1989. (Standard reference for Celite filtration and emulsion handling).
-
Rule, N. "Strategies for Breaking Emulsions in Organic Workups." Rochester University Chemistry Guide.
-
Furniss, B.S. "Purification of Organic Compounds." Practical Organic Chemistry. (Techniques regarding centrifugation and salting out).
-
Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, 1852. (Foundational chemistry of the reaction type).
Sources
Interpreting complex NMR spectra of crude Methyl 4-(3-bromopropoxy)benzoate
This guide functions as a Tier 3 Technical Support resource for organic chemists and analytical scientists. It addresses the specific spectral challenges inherent to the Williamson ether synthesis of Methyl 4-(3-bromopropoxy)benzoate .
Ticket Subject: Deconvolution of Crude Methyl 4-(3-bromopropoxy)benzoate
The "Gold Standard" Reference Data
Before troubleshooting impurities, you must anchor your analysis to the theoretical pure spectrum. The target molecule contains three distinct domains: the Benzoate Core , the Ether Linkage , and the Alkyl Bromide Terminus .
Target Molecule: Methyl 4-(3-bromopropoxy)benzoate
Solvent: CDCl
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Ar-H (ortho to COOMe) | 7.98 | Doublet (d) | 2H | ~8.8 Hz | Deshielded by electron-withdrawing ester. |
| Ar-H (ortho to O-Alk) | 6.91 | Doublet (d) | 2H | ~8.8 Hz | Shielded by electron-donating ether oxygen. |
| O-CH | 4.15 | Triplet (t) | 2H | ~6.0 Hz | Deshielded by ether oxygen. |
| COO-CH | 3.88 | Singlet (s) | 3H | - | Characteristic methyl ester singlet. |
| CH | 3.60 | Triplet (t) | 2H | ~6.5 Hz | Deshielded by bromine (heavy atom effect). |
| Central -CH | 2.32 | Quintet (quin) | 2H | ~6.3 Hz | Coupled to both O-CH |
Analyst Note: The aromatic region typically displays an AA'BB' pattern, often resembling two "roofed" doublets rather than true first-order doublets.
Troubleshooting & FAQs (Crude Spectrum Analysis)
The crude material from this reaction (Williamson Ether Synthesis) is notoriously difficult to interpret due to the overlap of the alkyl bromide reagent with the product.
Q1: I see two overlapping triplets in the 3.50–3.65 ppm region. Which one is my product?
Diagnosis: You have residual 1,3-dibromopropane (excess reagent).
-
The Issue: The product's terminal bromide (
) appears at ~3.60 ppm . The starting reagent, 1,3-dibromopropane, is symmetrical, and its equivalent protons appear slightly upfield at ~3.55 ppm . -
The Fix:
-
Expand the region 3.4–3.7 ppm.
-
If you see a "quartet-like" or "double triplet" mess, it is an overlap.
-
Self-Validating Check: Normalize the integration of the Methyl Ester singlet (3.88 ppm) to 3.00. The triplet at 4.15 ppm (
) must integrate to 2.00. If the triplet at 3.60 ppm integrates >2.00, the excess is your unreacted dibromide.
-
Q2: My aromatic integration is too high relative to the alkyl chain, but I don't see the starting phenol.
Diagnosis: You likely have the Bis-alkylation Dimer (1,3-bis(4-methoxycarbonylphenoxy)propane).
-
The Mechanism: The alkoxide nucleophile attacks both ends of the 1,3-dibromopropane.
-
Spectral Signature:
-
Loss of Signal: The dimer has no protons at 3.60 ppm (no
). -
Shift: The central methylene (
) shifts slightly because it is now flanked by two ether oxygens, not one ether and one bromide. -
Ratio Check: In the dimer, the ratio of Aromatic Protons (4H) to Central Methylene (2H) is 2:1 . In your target product, the ratio is 2:1 as well.
-
The "Tell": Look at the 3.60 ppm region. If the triplet at 4.15 ppm (
) is present but the triplet at 3.60 ppm is missing or significantly smaller than 1:1 ratio, you have the dimer.
-
Q3: There is a broad, variable hump around 5.0–6.5 ppm.
Diagnosis: Residual Phenolic Hydroxyl (Starting Material: Methyl 4-hydroxybenzoate).
-
Confirmation: Check the aromatic region. The starting phenol's aromatic protons are shifted upfield (shielded) compared to the product.
-
Product Ar-H (ortho to O): ~6.91 ppm.
-
Starting Phenol Ar-H (ortho to OH): ~6.85 ppm.
-
You will often see "shadow" doublets just to the right of your main product peaks.
-
Visualizing the Impurity Logic
The following decision tree helps you rapidly classify the crude mixture based on spectral features.
Figure 1: NMR Logic Tree for rapid identification of crude reaction components.
Advanced Protocol Adjustment
Based on the NMR diagnosis, adjust your purification strategy immediately. Do not proceed blindly.
| NMR Diagnosis | Root Cause | Remediation Strategy |
| Excess 1,3-Dibromopropane | Reagent added in large excess (3-5 equiv) to suppress dimerization. | High Vacuum: The reagent is a liquid (bp 167°C). It can be removed by high vacuum (<1 mbar) at 60°C or by column chromatography (elutes very fast in Hexanes). |
| Bis-alkylation Dimer | Base concentration too high or reagent equivalents too low. | Chromatography: The dimer is much more polar than the dibromide but less polar than the starting phenol. It is very difficult to separate from the product by crystallization. Use a gradient silica column (0% |
| Residual Phenol | Incomplete conversion. | Base Wash: Dissolve crude in Et |
References
-
SDBS (Spectral Database for Organic Compounds). Methyl 4-bromobenzoate (Analogous Ester Shifts). National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting.[Link]
Sources
Technical Support Center: Identifying Impurities in Methyl 4-(3-bromopropoxy)benzoate by HPLC
Welcome to the technical support center for the analysis of Methyl 4-(3-bromopropoxy)benzoate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1][2] This guide provides in-depth, field-proven insights into identifying potential impurities using High-Performance Liquid Chromatography (HPLC). It is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Understanding the Chemistry - Potential Impurities
A robust analytical method begins with a thorough understanding of the analyte's chemistry. The synthesis of Methyl 4-(3-bromopropoxy)benzoate typically involves a Williamson ether synthesis, which can lead to several predictable impurities.
Q1: What are the most likely impurities in a typical synthesis of Methyl 4-(3-bromopropoxy)benzoate?
The most common route to synthesizing Methyl 4-(3-bromopropoxy)benzoate is the reaction of Methyl 4-hydroxybenzoate with an excess of 1,3-dibromopropane in the presence of a base. Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
Impurity A (Methyl 4-hydroxybenzoate): Incomplete reaction will leave residual starting material.
-
Impurity B (1,3-dibromopropane): As this is often used in excess, it may be present in the crude product.
-
-
Process-Related Impurities (By-products):
-
Impurity C (Dimer): A second molecule of Methyl 4-hydroxybenzoate can react with the other end of the product, forming 1,3-Bis(4-(methoxycarbonyl)phenoxy)propane. This is a common by-product when stoichiometry is not carefully controlled.
-
-
Degradation Products:
-
Impurity D (4-(3-bromopropoxy)benzoic acid): The methyl ester is susceptible to hydrolysis under acidic or basic conditions, which may occur during synthesis workup or storage.
-
Caption: Synthetic route to Methyl 4-(3-bromopropoxy)benzoate and the formation of key process-related impurities.
Section 2: HPLC Method Development - The Core Protocol
A well-developed HPLC method is crucial for separating the main compound from all potential impurities. A stability-indicating method is one that can accurately quantify the drug substance without interference from degradation products, process impurities, or other potential impurities.[3]
Q2: I need to analyze a sample of Methyl 4-(3-bromopropoxy)benzoate. What is a good starting point for an HPLC method?
For aromatic esters like this, a reverse-phase HPLC method with UV detection is the industry standard. The following protocol provides a robust starting point that should effectively separate the main peak from the common impurities discussed above. The goal is to achieve baseline separation for all relevant peaks.
Experimental Protocol: Recommended Starting HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[4]
-
-
Chromatographic Conditions:
-
The parameters below are designed to provide good initial separation. Optimization will likely be necessary.
-
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | C18 (octadecyl) is a non-polar stationary phase that provides excellent retention and separation for moderately non-polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of any acidic impurities (like Impurity D) and residual silanols on the column, leading to sharper peaks.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 0-20 min: 40% to 90% B20-25 min: 90% B25-30 min: 40% B (Re-equilibration) | A gradient is essential to elute both the more polar starting materials and the more non-polar dimer impurity within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on detector response. |
| UV Detection | 254 nm | Aromatic esters exhibit strong absorbance around this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
Section 3: Troubleshooting Common HPLC Problems
Even with a robust method, chromatographic issues can arise. The key is to diagnose the problem systematically.
Caption: A systematic workflow for diagnosing and addressing common HPLC issues.
Q3: My main peak is tailing. What are the causes and how do I fix it?
Peak tailing is one of the most common issues. It's often caused by secondary interactions between the analyte and the stationary phase.
| Possible Cause | How to Diagnose | Recommended Solution |
| Secondary Silanol Interactions | Basic compounds are particularly prone to tailing. | Lower the mobile phase pH (e.g., using 0.1% TFA instead of formic acid) to further protonate silanols and reduce interaction.[5] |
| Sample Overload | Reduce the injection volume or sample concentration by half. If the peak shape improves, you were overloading the column. | Decrease the sample concentration or injection volume. |
| Column Contamination/Deterioration | The problem appears after many injections and may be accompanied by an increase in backpressure. | First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, replace the column. Using a guard column can extend the life of your analytical column.[4] |
| Mismatched Injection Solvent | The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN). | Whenever possible, dissolve the sample in the initial mobile phase composition. |
Q4: I'm seeing extra peaks in my blank injection (ghost peaks). Where are they coming from?
Ghost peaks are peaks that appear in a blank run (injecting only the sample diluent). They are typically caused by contamination or carryover.
-
Cause 1: Contaminated Mobile Phase: Impurities in the water or organic solvent can concentrate on the column during equilibration and elute as peaks during the gradient.
-
Solution: Use fresh, HPLC-grade solvents and water. Filter all aqueous mobile phases.
-
-
Cause 2: Sample Carryover: Residue from a previous, more concentrated sample remains in the injector loop or needle.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections.
-
-
Cause 3: Leaching from System Components: Plastic components in the system can leach contaminants into the mobile phase.
-
Solution: Ensure all tubing and solvent frits are made of inert materials compatible with your mobile phases.
-
Q5: The resolution between my main peak and a small impurity is poor. How can I improve it?
Improving resolution (the separation between two peaks) is a core task in method development.
-
Strategy 1: Optimize the Gradient: A shallower gradient provides more time for separation. If the impurity is close to the main peak, decrease the rate of change of the organic solvent (e.g., change from a 10-minute to a 20-minute gradient over the same %B range).
-
Strategy 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can change the elution order and improve the separation of critical pairs.
-
Strategy 3: Adjust the pH: Changing the pH of the mobile phase can alter the retention time of ionizable compounds (like Impurity D), potentially moving them away from the main peak.
-
Strategy 4: Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) or a longer column length to increase the number of theoretical plates and improve resolving power.
Section 4: Advanced Analysis - Confirming Impurity Identity
Identifying unknown peaks is critical for process control and regulatory compliance. A well-validated method must be "stability-indicating."
Q6: How can I be confident that my HPLC method is truly separating all potential impurities?
To validate the "stability-indicating" power of your method, you must challenge it through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][6][7]
-
Concept of Forced Degradation: The goal is to intentionally stress a sample of Methyl 4-(3-bromopropoxy)benzoate to generate degradation products.[3] If your HPLC method can separate the main peak from all the newly formed degradation peaks, it demonstrates specificity.
-
Common Stress Conditions:
-
Acid/Base Hydrolysis: Reflux the sample in dilute HCl and dilute NaOH. This will likely accelerate the formation of Impurity D.
-
Oxidation: Expose the sample to a dilute solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid sample in an oven (e.g., at 60-80°C).
-
Photolytic Stress: Expose the sample to UV and visible light as per ICH Q1B guidelines.[6]
-
-
Peak Purity Analysis: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to confirm that a chromatographic peak represents a single compound. The software can compare UV spectra across the entire peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates a co-eluting impurity, and further method development is required.
References
-
Zhang, Y., & Liu, G. (2018). Synthesis of 3-bromo-4-fluoronitrobenzene. Journal of Chemical Research, 42(8), 414-416. Retrieved from [Link]
- Bayer Aktiengesellschaft. (2003). Method for producing 3-bromomethylbenzoic acids. (WO2003022800A1). Google Patents.
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4225. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2015). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. Journal of Chromatography A, 1408, 105-112. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- U.S. Patent and Trademark Office. (1970). Process for the preparation of aromatic esters. (US3542852A). Google Patents.
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E, E67(2), o398. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of liquid chromatography, 14(13), 2447-2457. Retrieved from [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
Sources
Role of phase transfer catalyst in Methyl 4-(3-bromopropoxy)benzoate synthesis
[1]
Ticket Subject: Optimization of Methyl 4-(3-bromopropoxy)benzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference ID: PTC-LINKER-043
Executive Summary
You are likely synthesizing Methyl 4-(3-bromopropoxy)benzoate as a linker intermediate for PROTACs, liquid crystals, or hybrid pharmacophores. This reaction involves the O-alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben) with 1,3-Dibromopropane .
While conceptually simple (Williamson Ether Synthesis), this specific transformation presents two critical failure modes:
-
Competitive Bis-Alkylation: Formation of the symmetric dimer (Ar-O-(CH2)3-O-Ar) rather than the desired alkyl bromide.
-
Ester Hydrolysis: Loss of the methyl ester moiety due to harsh basic conditions.
This guide provides a troubleshooting framework and a validated Solid-Liquid Phase Transfer Catalysis (S-L PTC) protocol to resolve these issues.
Module 1: Catalyst Selection & Mechanistic Insight
Why Phase Transfer Catalysis (PTC)?
In this reaction, your nucleophile (phenoxide anion) is generated by a base, while your electrophile (1,3-dibromopropane) is an organic liquid.
-
Without PTC: The inorganic base and organic halide are immiscible. Reaction rates are negligible.
-
With PTC: A quaternary ammonium salt (
) shuttles the phenoxide anion from the solid/aqueous phase into the organic phase, enabling the attack.
Recommended Catalyst Systems
| Catalyst Type | Specific Recommendation | Why? |
| Primary Choice | TBAB (Tetrabutylammonium bromide) | Optimal lipophilicity balance. |
| Alternative | Aliquat 336 (Methyltrioctylammonium chloride) | Higher lipophilicity. Use if using highly non-polar solvents like Toluene or Hexane. |
| Avoid | TEBA (Benzyltriethylammonium chloride) | Often too hydrophilic for this specific long-chain alkylation; may result in slower kinetics compared to TBAB. |
The Solid-Liquid PTC Mechanism
We recommend Solid-Liquid PTC (Solid
Reasoning:
-
Ester Stability: Aqueous
(used in L-L PTC) frequently hydrolyzes the methyl ester to the carboxylic acid (Methyl 4-(3-bromopropoxy)benzoic acid), destroying your product. Solid carbonate is milder. -
Water Management: Eliminating water suppresses hydration shells around the nucleophile, making the phenoxide "naked" and more reactive.
Caption: Cycle of Solid-Liquid Phase Transfer Catalysis. The quaternary ammonium (Q+) shuttles the phenoxide from the solid carbonate surface into the organic solvent.
Module 2: Troubleshooting & FAQs
Ticket #01: "I am isolating a large amount of white solid byproduct (Dimer)."
Diagnosis: You are experiencing Bis-alkylation . Since 1,3-dibromopropane has two leaving groups, the product (containing a terminal bromide) can react with a second molecule of methyl paraben. Solution:
-
Increase Equivalents: You must use a large excess of 1,3-dibromopropane. We recommend 3.0 to 5.0 equivalents relative to the phenol.[1] This statistically ensures the phenoxide encounters the di-bromide before it encounters a product molecule.
-
Reverse Addition: Do not add the di-bromide to the phenol. Add the phenol/base mixture slowly to the solution of di-bromide.
Ticket #02: "My product is acidic / NMR shows loss of the methyl singlet."
Diagnosis: Ester Hydrolysis . Solution:
-
Switch Base: Stop using
or . Switch to anhydrous or . -
Check Solvent: Ensure your Acetone or Acetonitrile is dry.
-
Temperature: Reduce reaction temperature. If refluxing in acetonitrile (82°C) causes issues, switch to Acetone (56°C) or stir at 40-50°C.
Ticket #03: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Poisoning or Poor Agitation . Solution:
-
Agitation: In S-L PTC, the reaction occurs on the surface of the solid base. Vigorous mechanical stirring is non-negotiable. Magnetic stirring often fails as solids cake at the bottom.
-
Catalyst Load: Increase TBAB from 5 mol% to 10 mol%.
-
Surface Area: Grind your
into a fine powder before use.
Module 3: Validated Experimental Protocol
Target: Methyl 4-(3-bromopropoxy)benzoate Scale: 10 mmol (Adaptable)
Reagents
-
Methyl 4-hydroxybenzoate (1.52 g, 10 mmol)
-
1,3-Dibromopropane (6.05 g, 30 mmol) [3.0 equiv]
-
Potassium Carbonate (anhydrous, powder) (2.76 g, 20 mmol) [2.0 equiv]
-
TBAB (Tetrabutylammonium bromide) (0.16 g, 0.5 mmol) [5 mol%]
-
Solvent: Acetone (Reagent Grade, 30 mL)
Step-by-Step Procedure
-
Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar (or overhead stirrer for >10g scale) and a reflux condenser.
-
Solvation: Add Methyl 4-hydroxybenzoate, 1,3-Dibromopropane, and Acetone. Stir to dissolve.
-
Catalyst Addition: Add the TBAB and the finely powdered
.-
Note: The mixture will be a suspension.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) with vigorous stirring .
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Starting Material Rf: ~0.2 (Phenol)
-
Product Rf: ~0.5
-
Dimer Rf: ~0.3 (often close to SM, but stains differently).
-
Time: Typically 4–8 hours.[2]
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (
, excess ). Wash the filter cake with small portions of acetone. -
Concentrate the filtrate under vacuum to remove acetone.
-
-
Purification (Crucial):
-
You will have a residue containing Product + Excess 1,3-Dibromopropane.
-
Removal of Excess Reagent: 1,3-Dibromopropane boils at ~167°C. It can be removed by high-vacuum distillation (Kugelrohr is ideal) or simply by leaving on a high-vacuum line with mild heating (40°C) if the scale is small.
-
Final Polish: Recrystallization from cold Ethanol or Hexane/EtOAc usually yields pure white crystals.
-
Module 4: Process Logic Visualization
Caption: Decision tree for troubleshooting common reaction failures in alkyl linker synthesis.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. Link
- Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254. (Foundational paper establishing the superiority of PTC for ether synthesis).
-
Rowlands, G. J. (2010). "Williamson Ether Synthesis".[4] in Synthetic Methods. (General reference for the suppression of bis-alkylation using excess dihalide).
-
BenchChem. (2025). "Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile". (Reference for general PTC operational parameters in alkylation). Link
Technical Support Center: Advanced Inert Atmosphere & Solvent Purification
Status: Operational Operator: Senior Application Scientist Ticket ID: #DRY-SOLV-2024 Subject: Troubleshooting & Best Practices for Air-Sensitive Chemistries
Introduction: The Philosophy of "Dry"
Welcome. If you are reading this, you likely understand that "dry" is not a binary state—it is a variable on a ppm scale. In sensitive organometallic catalysis or total synthesis, the difference between 10 ppm and 50 ppm water content is the difference between a quantitative yield and a failed batch.
This guide moves beyond basic textbook instructions. We focus on causality (why we do it), self-validation (how you prove it worked), and safety (how to avoid the specific hazards of inert gas manifolds).
The Inert Gas Manifold (Schlenk Line)
The Schlenk line is the heart of air-sensitive chemistry.[1] Its function relies on the principle of double-manifold logic : one path for high vacuum (
Workflow Visualization
The following diagram illustrates the critical logic flow for cycling a reaction vessel onto the line without introducing atmosphere.
Figure 1: The "Evacuate-Refill" cycle. Three cycles are statistically required to reduce atmospheric oxygen to negligible ppm levels based on dilution principles.
Troubleshooting & FAQs
Q: My vacuum gauge reads poor pressure (>1.0 mbar). Is the pump broken?
-
Diagnosis: It is rarely the pump. It is almost always a leak or outgassing.
-
The "Rate of Rise" Test: Isolate the pump from the line. If the pump drops to 0.01 mbar instantly, the pump is fine.
-
Common Culprits:
-
Perished Grease: Grease absorbs solvent vapors over time, causing "channeling." Clean joints with hexane and re-grease.
-
O-Rings: Check the O-rings on the solvent trap. They flatten and crack.
-
Solvent Saturation: If you pulled solvent into the pump oil, the vapor pressure of the oil has risen. Solution: Ballast the pump for 30 mins or change the oil.
-
Q: Why is there a blue liquid in my cold trap?
-
CRITICAL SAFETY ALERT: This is Liquid Oxygen (LOX) .
-
Cause: You left the vacuum trap open to air while the Dewar was still attached. Oxygen condenses at liquid nitrogen temperatures (-196°C).
-
Immediate Action:
-
DO NOT unplug the pump yet (maintain vacuum to prevent pressure buildup).
-
Remove the liquid nitrogen Dewar immediately.[2]
-
Allow the trap to warm behind a blast shield.
-
Do not add organic solvents to clean it until you are certain the LOX is gone (explosion hazard).
-
Solvent Purification & Validation
The era of the dangerous sodium/benzophenone still is fading. Modern data suggests that for many solvents, activated molecular sieves are superior and safer.[3]
The "Williams Method" (Sieves vs. Distillation)
According to Williams et al. (2010), passing solvent through a column of activated desiccants or static drying over sieves often achieves lower water content than thermal distillation.
Protocol: Activation of Molecular Sieves
You cannot use sieves straight from the bottle.
-
Material: 3Å Sieves (beads, not powder).
-
Activation: Heat to 300°C under high vacuum for 15–24 hours .
-
Storage: Store under argon/nitrogen.
-
Usage: Add 10-20% (w/v) to the solvent flask. Let stand for 24-48 hours.
Solvent Drying Data Table
| Solvent | Recommended Method | Residual Water (ppm)* | Indicator/Validation |
| THF | 3Å Sieves (Activated) | < 5 ppm | Benzophenone Ketyl (Purple) |
| DCM | 3Å Sieves or Alumina | < 2 ppm | CaH |
| Toluene | SPS (Alumina column) | < 5 ppm | Sodium/Benzophenone |
| Methanol | Mg turnings + I | < 50 ppm | Karl Fischer Titration |
| DMF | 3Å Sieves | < 10 ppm | Degrade upon distillation |
*Data derived from Williams & Lawton (2010).[3][4][5]
Validation: How do I know it's dry?
Method A: The NMR Check (Fulmer Method) Run a standard 1H NMR of your "dry" solvent. Compare against the trace impurity data from Fulmer et al. (2010).
-
Example: In CDCl
, water appears at ~1.56 ppm. If the integral is significant relative to the solvent satellite peaks, your solvent is wet.
Method B: The Ketyl Radical (Self-Indicating) For ether/THF/Toluene:
-
Add Na metal and Benzophenone.
-
Mechanism: Sodium donates an electron to benzophenone, forming a ketyl radical anion .
-
Color Logic:
-
Colorless/Yellow: Water/Oxygen present (Quenches the radical).
-
Green: Getting close.
-
Deep Purple/Blue: Anhydrous & Anaerobic.
-
Transfer Techniques: Cannula Operations
Pouring a dry solvent into a flask defeats the purpose. You must use a Cannula Transfer (Double-Ended Needle) using positive pressure.
Cannula Transfer Workflow
Figure 2: Positive pressure in the source flask forces liquid through the cannula into the destination flask, which is vented to allow displacement.
Troubleshooting Transfers
Q: The solvent isn't flowing.
-
Check 1: Is the destination flask vented? If it's a closed system, pressure equalizes and flow stops.
-
Check 2: Is the source needle tip below the liquid level?
-
Check 3: Is the cannula clogged? (Common with septa coring). Fix: Replace cannula; do not try to unclog under pressure.
Q: Bubbles are forming in the cannula line.
-
Cause: This is "cavitation" or boiling due to pressure drop, or a loose fit at the ferrule/septum.
-
Fix: Increase the inert gas pressure slightly on the source side to suppress boiling. Ensure the cannula is not piercing the septum repeatedly (creating leaks).
References & Authoritative Sources
-
Williams, D. B. G., & Lawton, M. (2010).[3][4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[3]
-
Fulmer, G. R., et al. (2010).[6][7][8][9][10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Armarego, W. L. F. (2017).[11][12] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[12][13]
-
The Schlenk Line Survival Guide. (2024). Comprehensive safety and operation guides for inert atmosphere techniques.[1][2][14]
Sources
- 1. cast.desu.edu [cast.desu.edu]
- 2. scribd.com [scribd.com]
- 3. rubingroup.org [rubingroup.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of Laboratory Chemicals - Edition 8 - By W.L.F. Armarego Elsevier Educate [educate.elsevier.com:443]
- 12. vitalsource.com [vitalsource.com]
- 13. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 14. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
Validation & Comparative
Confirming the identity of synthesized Methyl 4-(3-bromopropoxy)benzoate
Definitive Structural Validation of Methyl 4-(3-bromopropoxy)benzoate: A Comparative Analytical Guide
Executive Summary & Strategic Context
Methyl 4-(3-bromopropoxy)benzoate (CAS 135998-88-8 ) is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and hybrid pharmacophores. Its value lies in its asymmetry: a reactive alkyl bromide on one end for nucleophilic displacement, and a protected benzoate ester on the other for subsequent hydrolysis and coupling.
The Challenge: The synthesis of this molecule—typically via Williamson etherification—is prone to a specific, silent failure mode: the formation of the Bis-alkylated Dimer . Standard TLC often fails to distinguish the target from the dimer due to similar polarity.
This guide provides a rigorous, self-validating analytical framework to distinguish the target molecule from its primary impurities, ensuring downstream success in complex library synthesis.
Structural Context & The "Dimer" Problem
To validate identity, one must understand the genesis of the sample. The synthesis involves reacting Methyl 4-hydroxybenzoate with 1,3-dibromopropane.
-
Target Product (Mono-alkylation): The phenol attacks one bromine.
-
Major Impurity (Bis-alkylation/Dimer): The newly formed product attacks a second phenol molecule, bridging two benzoate rings with a propyl chain.
Synthesis & Impurity Pathway (Visualized)
Figure 1: Reaction pathway showing the kinetic competition between the desired mono-alkylation and the parasitic dimer formation.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the Target Molecule against its two most common structural analogues found in the crude mixture: the Starting Material (SM) and the Dimer.
Table 1: Critical Analytical Differentiators
| Feature | Target Molecule | Impurity: Dimer | Impurity: Starting Material |
| Structure | Ar-O-(CH2)3-Br | Ar-O-(CH2)3-O-Ar | Ar-OH |
| 1H NMR (Propyl) | 3 Distinct Sets: Triplet (~4.2 ppm)Triplet (~3.6 ppm)Quintet (~2.3 ppm) | 2 Distinct Sets: Triplet (~4.2 ppm, 4H)Quintet (~2.3 ppm, 2H)Missing ~3.6 ppm signal | None (No propyl chain) |
| 1H NMR (OH) | Absent | Absent | Broad Singlet (~5-6 ppm) |
| MS Pattern | 1:1 Ratio (79Br/81Br)M and M+2 peaks | No Isotope Split Single M+ peak | Single M+ peak |
| TLC (Polarity) | Mid-polar (Rf ~0.5 in 20% EtOAc) | Slightly less polar (Rf ~0.55) | Polar (Stays near baseline) |
Detailed Experimental Validation Protocols
Protocol A: 1H NMR Structural Confirmation
Rationale: NMR is the only method that definitively quantifies the ratio of the propyl linker to the aromatic ring, ruling out polymerization.
Method:
-
Dissolve 10 mg of sample in 0.6 mL CDCl3 .
-
Acquire spectrum (minimum 8 scans).
-
Critical Checkpoint: Focus on the 2.0 – 4.5 ppm region.
Interpretation:
-
The "Anchor" Signal: Locate the Methyl Ester singlet at 3.89 ppm (3H). Calibrate integration to this peak.
-
The "Linker" Verification:
-
4.16 ppm (t, 2H):
. Represents the ether linkage.[1][2][3] -
3.60 ppm (t, 2H):
. CRITICAL: If this peak is missing or shifts upfield to ~4.2 ppm (merging with the other triplet), you have made the Dimer. -
2.32 ppm (quint, 2H): Central
. This must be a clean quintet. Multiplet character here indicates mixed alkyl chains.
-
4.16 ppm (t, 2H):
-
Aromatic Region: Look for the classic AA'BB' pattern at 6.92 ppm (d, 2H) and 7.99 ppm (d, 2H).
Protocol B: LC-MS Identity Confirmation
Rationale: Mass spectrometry provides the "fingerprint" of the bromine atom, which is impossible to fake with organic impurities.
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 50mm x 2.1mm.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% ACN over 5 minutes.
Interpretation:
-
Target Mass: Calculated MW = 273.12 g/mol .
-
The "Smoking Gun": Look for the Bromine Isotope Pattern .[4][5][6][7]
-
You must see two peaks of equal intensity separated by 2 mass units: m/z 273 ([M+H]+, 79Br) and m/z 275 ([M+H]+, 81Br) .
-
Failure Mode: If you see a single dominant peak at m/z ~342 , you have isolated the Dimer (MW 342.39).
-
Analytical Decision Logic
Use this flowchart to guide your decision-making process during purification.
Figure 2: Quality Control Decision Tree for validation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366, Methyl 4-(3-bromopropoxy)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine & Chlorine Patterns). Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Scope. Retrieved from [Link]
- Spectral Database for Organic Compounds (SDBS).General NMR prediction for alkyl bromides and benzoate esters. (Verified via general chemical principles for CAS 135998-88-8).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
Optimizing Heterobifunctional Degrader Design: The Strategic Advantage of Methyl 4-(3-bromopropoxy)benzoate
Executive Summary
In the precise engineering of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a passive connector—it is a determinant of bioavailability, degradation efficiency, and metabolic stability.[1][2][] Methyl 4-(3-bromopropoxy)benzoate (CAS 135998-88-8) has emerged as a superior "Goldilocks" scaffold, offering a distinct pharmacokinetic advantage over shorter ethyl-based analogs and hydrophilic PEG chains.
This guide analyzes the mechanistic superiority of this C3-linker system, providing experimental evidence for its enhanced lipophilicity, optimal spatial separation, and robust synthetic utility.
Part 1: Chemical Profile & Structural Advantages[1][4][5]
The efficacy of Methyl 4-(3-bromopropoxy)benzoate stems from its dual-functionality: an electrophilic alkyl bromide for rapid conjugation and a masked carboxylate (methyl ester) for orthogonal coupling.
The "Goldilocks" Propyl Spacer
Unlike the shorter Methyl 4-(2-bromoethoxy)benzoate (C2 spacer), the 3-bromopropoxy (C3) chain introduces critical conformational flexibility without the entropic penalty associated with longer alkyl chains (C5+).
-
C2 (Ethyl): Often too rigid; can force steric clashes between the E3 ligase and the Target Protein (POI), preventing the formation of a productive ternary complex.
-
C3 (Propyl - Subject): Provides ~4–5 Å of extension, allowing the "wrap-around" effect necessary for ubiquitin transfer while maintaining a lower molecular weight than butyl/pentyl analogs.
Lipophilicity vs. PEG
While PEG linkers improve water solubility, they suffer from poor membrane permeability (high TPSA) and oxidative metabolism. The propyl ether motif in Methyl 4-(3-bromopropoxy)benzoate maintains a "lipid-like" profile, enhancing passive diffusion across cell membranes—a critical bottleneck for PROTAC development.
Table 1: Comparative Physicochemical Profile
| Feature | Methyl 4-(3-bromopropoxy)benzoate (Subject) | Methyl 4-(2-bromoethoxy)benzoate | PEG-2 Benzoate Linker |
| Linker Length | ~4.8 Å (Optimal) | ~3.5 Å (Rigid) | ~7.5 Å (Flexible) |
| LogP (Est.) | 3.2 (High Permeability) | 2.8 | 1.1 (Low Permeability) |
| Metabolic Stability | High (Ether/Ester stable) | High | Low (Oxidative cleavage risk) |
| Ternary Complex | Promotes Cooperativity | Steric Clashing Risk | High Entropic Cost |
Part 2: Experimental Validation & Protocols
Protocol: High-Yield Nucleophilic Substitution (SN2)
Objective: Demonstrate the superior reactivity profile of the primary bromide in Methyl 4-(3-bromopropoxy)benzoate for coupling to phenolic warheads (e.g., Estradiol derivatives or Thalidomide analogs).
Rationale: The 3-carbon spacer prevents the "neighboring group participation" often seen with 2-bromoethoxy compounds, where the ether oxygen can displace the bromide to form a stable oxonium ion, reducing yield.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: Phenolic Warhead (1.0 eq)
-
Linker: Methyl 4-(3-bromopropoxy)benzoate (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (0.1 M concentration)
-
Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein activation)
-
-
Procedure:
-
Activation: Dissolve the phenolic warhead in anhydrous DMF under
atmosphere. Add and stir at RT for 30 mins to generate the phenoxide anion. -
Coupling: Add Methyl 4-(3-bromopropoxy)benzoate and KI.
-
Heating: Heat the reaction mixture to 60°C for 4–6 hours. Note: The C3 linker allows higher thermal stability than C2 analogs, which may undergo elimination reactions.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation Check:
-
Monitor via TLC. The disappearance of the starting phenol and the appearance of a higher
spot indicates product formation. -
Success Metric: Yields >85% are typical due to the lack of side-reactions common with shorter linkers.
-
Protocol: Orthogonal Deprotection (Hydrolysis)
Objective: Expose the carboxylic acid for amide coupling to the E3 Ligase ligand (e.g., VHL or CRBN ligand).
-
Reagents: LiOH (3.0 eq), THF/MeOH/Water (3:1:1).
-
Procedure: Stir at RT for 2 hours.
-
Advantage: The benzoate ester is sterically accessible. Unlike bulky tert-butyl esters, the methyl ester hydrolyzes quantitatively under mild conditions, preserving sensitive warhead moieties.
Part 3: Decision Logic & Mechanism of Action
The following diagram illustrates the decision matrix for selecting Methyl 4-(3-bromopropoxy)benzoate over alternatives, highlighting the mechanistic pathways that lead to successful drug candidates.
Figure 1: Decision matrix for linker selection in PROTAC design. The C3-benzoate linker balances permeability and spatial orientation, avoiding the pitfalls of PEG (permeability) and C2/C5 alkyls (sterics/entropy).
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Retrieved from [Link]
Sources
Elemental analysis to confirm the empirical formula of Methyl 4-(3-bromopropoxy)benzoate
Comparative Guide: Validating the Empirical Formula of Methyl 4-(3-bromopropoxy)benzoate
Executive Summary & Compound Profile
Target Compound: Methyl 4-(3-bromopropoxy)benzoate CAS: 135998-88-8 Role: A critical alkylating intermediate often used in the synthesis of PROTAC linkers and liquid crystal mesogens.[1]
Confirming the empirical formula of halogenated organic intermediates is a common bottleneck in drug development. While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it fails to quantify bulk purity (solvates, inorganic salts).[1][2] Combustion Analysis (Elemental Analysis) remains the "gold standard" for bulk purity but faces technical challenges due to bromine interference.
This guide compares the three primary validation methodologies—Combustion Analysis (EA) , HRMS , and NMR —and provides a definitive protocol for the most rigorous method: Elemental Analysis with Halogen Modification.[2]
Theoretical Framework
Before experimental validation, the theoretical baseline must be established.[2]
Molecular Formula:
Stoichiometric Calculation:
Target Composition (Theoretical):
| Element | Mass Contribution | Theoretical % | Acceptance Range (±0.4%) |
|---|---|---|---|
| Carbon | 132.12 | 48.37% | 47.97% – 48.77% |
| Hydrogen | 13.10 | 4.80% | 4.40% – 5.20% |
| Bromine | 79.90 | 29.25% | 28.85% – 29.65% |[1][2]
Critical Insight: The high bromine content (~29%) means standard CHN analysis will fail without specific scavenging reagents. Free halogens (
,) generated during combustion can poison standard oxidation catalysts and interfere with thermal conductivity detectors (TCD).[1][2]
Comparative Analysis of Validation Methods
This section objectively ranks the methods based on their ability to confirm the empirical formula and bulk purity.
| Feature | Method A: Combustion Analysis (CHN-X) | Method B: HRMS (ESI/APCI) | Method C: 1H NMR Integration |
| Primary Output | Weight % of elements (Bulk Purity) | Exact Mass (m/z) & Isotope Pattern | Structural Connectivity |
| Precision | High (±0.3% typical) | Ultra-High (< 5 ppm mass error) | Moderate (Integral errors ~1-5%) |
| Bromine Detection | Quantitative (if specific mode used) | Qualitative (79Br/81Br doublet) | Indirect (Chemical shift of |
| Blind Spots | Does not prove structure (isomers) | Misses inorganic salts/solvents | Solvent peaks overlap; integration drift |
| Verdict | Gold Standard for Purity | Best for Identity | Best for Structure |
Why EA is Non-Negotiable for Publications
While HRMS confirms you made the molecule, only EA confirms you isolated it purely.[2] A sample can show a perfect HRMS signal while being 50% NaCl by weight.[2] Top-tier journals (JOC, ACS Med.[1][2] Chem. Lett.) typically require EA values within ±0.4% to establish >95% purity [1, 2].[2]
Experimental Protocol: The Self-Validating Workflow
The following protocol is designed to handle the specific interference of the bromine atom in Methyl 4-(3-bromopropoxy)benzoate.
Workflow Logic (Graphviz)
Figure 1: Optimized Elemental Analysis workflow for halogenated benzoates.[1][2] Note the specific addition of Tungstic Anhydride and Silver Wool to manage Bromine.
Detailed Methodology
1. Sample Preparation (The "Drying" Variable)
-
Problem: Benzoate esters can trap crystallization solvents.
-
Protocol: Dry the sample at
under high vacuum ( ) for 4 hours. -
Validation: Run a TGA (Thermogravimetric Analysis) or a quick 1H NMR to ensure solvent peaks are
.
2. Combustion Setup (Managing Bromine)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Catalyst/Scavenger:
-
Combustion Tube: Pack with Tungstic Anhydride (
) .[1][2] This aids oxidation and prevents the formation of non-volatile carbon-bromine residues.[1] -
Reduction Tube: Must contain Silver Wool (heated to ~600°C) at the top zone.
- .[1][2] This traps the bromine, preventing it from reaching the detector and being misread as water or nitrogen [3].
-
3. Execution
-
Add 5–10 mg of
powder directly over the sample. -
Run calibration using a halogenated standard (e.g., p-bromoacetanilide) to verify the trap's efficiency.[1][2]
Data Interpretation & Troubleshooting
After running the analysis, compare the "Found" vs. "Calculated" values.
Scenario A: Perfect Match (Pass)
-
Result: C: 48.30%, H: 4.85%.[2]
Scenario B: Low Carbon, High Hydrogen (Solvent Trap)[1][2]
-
Result: C: 47.10%, H: 5.10%.[2]
-
Diagnosis: Likely trapped water or methanol (from the esterification step).
-
Fix: Recalculate theoretical values assuming
. If the math fits, dry the sample more aggressively and re-run.
Scenario C: High Carbon, Low Bromine (Incomplete Combustion)
-
Result: C: 50.2%, H: 4.8%.[2]
-
Diagnosis: The bromine was not fully released or trapped, causing mass balance errors, or the sample "sooted" (graphitized) before burning.[2]
-
Fix: Increase oxygen flow (boost time) and ensure
is in direct contact with the sample.
Alternative: The "Hybrid" Confirmation
If access to a dedicated Halogen-CHN analyzer is limited, use this hybrid approach to satisfy the "Self-Validating" requirement:
-
HRMS (ESI+): Locate the parent ion
and .-
Validation: The 1:1 intensity ratio of the doublet confirms the presence of one Bromine atom.
-
-
qNMR (Quantitative NMR):
References
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link][1][2]
Sources
- 1. 54314-84-0|((3-Bromopropoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 135998-88-8|Methyl 4-(3-bromopropoxy)benzoate|BLD Pharm [bldpharm.com]
- 4. Halogen reactions with iron wool | Demonstration | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Novel Chalcone Derivatives Synthesized from a Methyl 4-(3-bromopropoxy)benzoate Precursor Analog
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzoate esters and their derivatives serve as versatile scaffolds in the design of new pharmacologically active molecules, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide delves into a comparative analysis of the biological activities of a series of novel chalcone derivatives. These compounds are synthesized from a precursor structurally related to methyl 4-(3-bromopropoxy)benzoate, namely 4-(3-bromopropoxy)acetophenone. By modifying this core structure, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.
The rationale for selecting chalcones as the derivative class stems from their well-documented and diverse pharmacological profile.[1][3] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known to interact with various biological targets, making them a privileged scaffold in drug discovery.[4][5] This guide will provide a comprehensive overview of the synthesis, in vitro anticancer, and antimicrobial evaluation of a rationally designed series of these chalcone derivatives. We will present detailed experimental protocols, comparative data, and an in-depth analysis of the structure-activity relationships to inform future drug development endeavors.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The synthesis of the target chalcone derivatives was achieved through the well-established Claisen-Schmidt condensation reaction.[6][7][8][9] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. In our hypothetical study, the key intermediate, 4-(3-bromopropoxy)acetophenone, serves as the ketone component. A series of substituted benzaldehydes, bearing either electron-donating or electron-withdrawing groups, were reacted with this ketone to yield a library of chalcone derivatives. This approach allows for a systematic investigation of the influence of electronic effects on biological activity.
The general synthetic scheme is outlined below:
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Patented Use of Methyl 4-(3-bromopropoxy)benzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the patented use of Methyl 4-(3-bromopropoxy)benzoate, a key intermediate in the synthesis of novel therapeutic agents. We will delve into the specific application of this compound, its performance, and compare it with alternative synthetic strategies, supported by experimental data from peer-reviewed literature and patent filings.
Introduction: The Significance of Methyl 4-(3-bromopropoxy)benzoate
Methyl 4-(3-bromopropoxy)benzoate is a bifunctional molecule incorporating a benzoate ester and a bromopropoxy chain. This unique structure makes it a valuable building block in multi-step organic synthesis, particularly in the pharmaceutical industry. Its primary utility lies in its ability to introduce a flexible three-carbon linker with a terminal reactive bromide, enabling the facile connection of a methyl benzoate moiety to various nucleophilic scaffolds. This guide will focus on its most prominent patented application: the synthesis of Fedovapagon, a potent and selective vasopressin V2 receptor agonist.
Patented Application: Synthesis of Fedovapagon, a Vasopressin V2 Receptor Agonist
Fedovapagon is a non-peptide drug candidate that has been investigated for the treatment of conditions like nocturia.[1] Its synthesis, as detailed in the scientific literature and associated patents, prominently features Methyl 4-(3-bromopropoxy)benzoate as a crucial intermediate.
The Vasopressin V2 Receptor: A Key Therapeutic Target
The vasopressin V2 receptor plays a critical role in regulating water reabsorption in the kidneys.[2] Agonists of this receptor, like the natural hormone vasopressin, promote water retention and are therefore valuable in treating conditions characterized by excessive urine production, such as central diabetes insipidus and nocturia.[2][3] While peptide-based agonists like desmopressin are available, there is a significant research interest in developing orally bioavailable, non-peptide agonists like Fedovapagon to improve patient compliance and therapeutic outcomes.[2][3][4]
The Role of Methyl 4-(3-bromopropoxy)benzoate in Fedovapagon Synthesis
The synthesis of Fedovapagon involves the construction of a complex molecular architecture. Methyl 4-(3-bromopropoxy)benzoate serves to introduce the 4-(3-propoxy)benzoate portion of the final drug molecule. The key synthetic step involves the alkylation of a phenolic precursor with Methyl 4-(3-bromopropoxy)benzoate.
Below is a workflow diagram illustrating the pivotal role of Methyl 4-(3-bromopropoxy)benzoate in the synthesis of a key precursor to Fedovapagon.
Caption: Workflow for the synthesis of a Fedovapagon intermediate.
Experimental Protocol for Fedovapagon Intermediate Synthesis
The following protocol is a representative synthesis of a key intermediate for Fedovapagon, adapted from the procedure described by Yea et al. in the Journal of Medicinal Chemistry (2008), 51(24), 8124-8134.[5]
Step-by-Step Methodology:
-
Reaction Setup: A solution of the appropriate phenolic precursor (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) is prepared in a reaction vessel equipped with a stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 1.5-2.0 equivalents), is added to the solution. The selection of a carbonate base is crucial as it is strong enough to deprotonate the phenol while being mild enough to avoid side reactions with the ester functionality.
-
Addition of Methyl 4-(3-bromopropoxy)benzoate: Methyl 4-(3-bromopropoxy)benzoate (1.1-1.2 equivalents) is added to the reaction mixture. The slight excess ensures complete consumption of the more valuable phenolic precursor.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically between 60-80 °C, and stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The elevated temperature is necessary to overcome the activation energy of the SN2 reaction between the phenoxide and the alkyl bromide.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Fedovapagon intermediate.
Comparative Analysis: Alternatives to Methyl 4-(3-bromopropoxy)benzoate
While Methyl 4-(3-bromopropoxy)benzoate has proven to be an effective reagent, the principles of modern drug development necessitate the exploration of alternative synthetic routes to optimize efficiency, reduce costs, and improve the overall greenness of the process.
Alternative Alkylating Agents
One approach to circumventing the use of Methyl 4-(3-bromopropoxy)benzoate is to employ alternative alkylating agents.
-
Methyl 4-(3-chloropropoxy)benzoate: The chloro-analogue can also be used for the O-alkylation step. While chlorides are generally less reactive than bromides, this can sometimes be advantageous in preventing side reactions. The reaction may require more forcing conditions (higher temperature or longer reaction time) or the use of a catalyst such as sodium iodide to facilitate a Finkelstein-type reaction in situ.
-
Methyl 4-(3-tosyloxypropoxy)benzoate: Tosylates are excellent leaving groups and can be used as an alternative to halides. The synthesis of the tosyloxy-analogue would involve an additional step from the corresponding alcohol, but the subsequent alkylation reaction may proceed under milder conditions and with higher yields.
Table 1: Comparison of Alkylating Agents for Fedovapagon Intermediate Synthesis
| Feature | Methyl 4-(3-bromopropoxy)benzoate | Methyl 4-(3-chloropropoxy)benzoate | Methyl 4-(3-tosyloxypropoxy)benzoate |
| Reactivity | High | Moderate | Very High |
| Reaction Conditions | Moderate (60-80 °C) | More forcing (may require higher temp/catalyst) | Milder (potentially room temperature) |
| Cost | Moderate | Lower | Higher |
| Availability | Commercially available | Commercially available | Requires synthesis |
| Potential Side Reactions | Minimal | Potential for slower reaction rates | Higher potential for elimination side reactions |
Alternative Synthetic Strategies
A more fundamental departure from the established route would involve constructing the propoxybenzoate moiety through a different chemical transformation.
-
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol (in this case, 3-(4-(methoxycarbonyl)phenoxy)propan-1-ol) with the phenolic precursor under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This approach avoids the use of alkyl halides and strong bases. However, the stoichiometry of the Mitsunobu reaction can be challenging to control, and the removal of by-products (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult on a large scale.
Caption: Alternative Mitsunobu route to Fedovapagon intermediate.
Conclusion and Future Perspectives
Methyl 4-(3-bromopropoxy)benzoate has been successfully implemented in the patented synthesis of the vasopressin V2 receptor agonist, Fedovapagon. Its performance in the key O-alkylation step is robust and leads to the desired intermediate in good yields. However, for large-scale manufacturing, a thorough evaluation of alternative alkylating agents and synthetic strategies is warranted. The chloro-analogue presents a potentially more cost-effective option, while the Mitsunobu reaction offers a milder, base-free alternative, albeit with its own set of challenges regarding purification.
Future research in this area will likely focus on developing more convergent and atom-economical synthetic routes. The development of catalytic methods to form the ether linkage directly from less activated precursors could significantly improve the efficiency and environmental footprint of the synthesis of Fedovapagon and other related vasopressin V2 receptor agonists.
References
-
Yea, C. M., et al. (2008). New Benzylureas as a Novel Series of Potent, Nonpeptidic Vasopressin V2 Receptor Agonists. Journal of Medicinal Chemistry, 51(24), 8124–8134. [Link]
-
Yea, C. M., et al. (2008). New Benzylureas as a Novel Series of Potent, Nonpeptidic Vasopressin V2 Receptor Agonists. Journal of Medicinal Chemistry, 51(24), 8124–8134. [Link]
-
ClinicalTrials.gov. (2014). Dose Range Finding Study of Fedovapagon in Men With Nocturia. [Link]
-
CVPharmacology. (n.d.). Vasopressin Analogs. [Link]
-
O'Sullivan, G. M., et al. (2010). Identification of novel selective V2 receptor non-peptide agonists. Journal of Medicinal Chemistry, 53(2), 734-739. [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1052. [Link]
-
Manning, M., et al. (2012). Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. Journal of Neuroendocrinology, 24(4), 609-628. [Link]
- Bock, M. G., et al. (1987). Vasopressin antagonists. 1. 1-(1,4-Benzodiazepine-1-yl)carbonyl-L-proline derivatives. Journal of Medicinal Chemistry, 30(10), 1853-1857.
-
Busch, S., et al. (2022). Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases. Toxins, 14(4), 273. [Link]
-
Bichet, D. G. (2018). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. Frontiers in Endocrinology, 9, 545. [Link]
-
Greenberg, A. (2006). Vasopressin receptor antagonists. Kidney International, 69(12), 2124-2130. [Link]
-
PatSnap. (n.d.). Fedovapagon. [Link]
-
Kurbat, G., et al. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules, 26(11), 3192. [Link]
- Google P
- Google P
-
Therapeutic potentials of nonpeptidic V2R agonists for partial cNDI-causing V2R mutants. (2024). PLoS ONE, 19(5), e0303507. [Link]
-
Ferring Pharmaceuticals. (2019). Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists. [Link]
-
Vantia Ltd. (2012). 214 THE ANTIDIURETIC EFFECT OF FEDOVAPAGON CAN BE EFFECTIVELY CONTROLLED BY DOSE. [Link]
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- 2. Identification of novel selective V2 receptor non-peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
